12-OAHSA-d17
Description
Structure
2D Structure
Properties
Molecular Formula |
C36H68O4 |
|---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
12-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2 |
InChI Key |
OCHJVQODRYVDAA-QVXTUTMISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of 12-OAHSA: A Technical Guide for Researchers
An In-depth Examination of a Bioactive Lipid with Anti-inflammatory and Metabolic Benefits
Introduction
12-Oleoyloxystearic acid (12-OAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids.[1][2] First identified as a component of olive oil, this endogenous lipid has garnered significant attention within the scientific community for its potential therapeutic applications in metabolic and inflammatory diseases.[1][2] Preclinical studies have demonstrated that 12-OAHSA possesses potent anti-inflammatory and anti-diabetic properties, positioning it as a promising candidate for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the biological role of 12-OAHSA, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies.
Core Biological Functions and Mechanism of Action
The primary biological role of 12-OAHSA lies in its ability to mitigate inflammation and improve glucose homeostasis.[1][2] In the context of obesity-induced metabolic dysfunction, 12-OAHSA has been shown to exert beneficial effects by targeting key inflammatory pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of 12-OAHSA is primarily attributed to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[1][2] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, 12-OAHSA effectively reduces the production of inflammatory mediators.
In vivo studies using mouse models of obesity have demonstrated that administration of 12-OAHSA leads to a significant reduction in the infiltration of pro-inflammatory immune cells into adipose tissue. Specifically, a decrease in CD11c+ adipose tissue macrophages and both CD4+ and CD8+ adipose tissue T lymphocytes has been observed.[1] This reduction in immune cell accumulation is accompanied by a decrease in the expression of pro-inflammatory cytokine genes within the adipose tissue.[1] Concurrently, 12-OAHSA treatment has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]
Improvement of Glucose Homeostasis
Beyond its anti-inflammatory properties, 12-OAHSA plays a significant role in the regulation of glucose metabolism. Administration of 12-OAHSA to obese mice has been shown to significantly improve glucose homeostasis, independent of changes in body weight.[1][2] This suggests a direct effect on insulin sensitivity and glucose uptake. While the precise molecular targets for this action are still under investigation, the anti-inflammatory effects of 12-OAHSA in adipose tissue are thought to contribute significantly to the observed improvements in systemic insulin sensitivity.
Signaling Pathways
The primary signaling pathway modulated by 12-OAHSA is the NF-κB pathway. The inhibitory action of 12-OAHSA on this pathway in macrophages is a key mechanism underlying its anti-inflammatory effects.
While direct receptor binding studies for 12-OAHSA are limited, other members of the FAHFA family, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), have been shown to activate G-protein coupled receptor 40 (GPR40).[3][4] It is plausible that 12-OAHSA may also interact with GPR40 or other related fatty acid-sensing receptors like GPR120 to mediate its biological effects. Further research is required to definitively identify the specific cell surface receptors for 12-OAHSA.
Figure 1: Proposed signaling pathway for the anti-inflammatory action of 12-OAHSA.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on 12-OAHSA. Due to the proprietary nature of some research, specific numerical data from dose-response curves are not always publicly available.
| In Vivo Effects of 12-OAHSA in Obese Mice | Observation | Reference |
| Glucose Homeostasis | Significantly improved | [1][2] |
| Adipose Tissue Macrophage (CD11c+) Accumulation | Significantly reduced | [1] |
| Adipose Tissue T Lymphocyte (CD4+/CD8+) Accumulation | Significantly reduced | [1] |
| Pro-inflammatory Cytokine Gene Expression (Adipose Tissue) | Significantly decreased | [1] |
| Anti-inflammatory Gene (Il10) Expression (Adipose Tissue) | Markedly increased | [1] |
| In Vitro Effects of 12-OAHSA on Macrophages | Observation | Reference |
| LPS-induced Inflammatory Response | Significantly inhibited | [1][2] |
| NF-κB Signaling Pathway | Suppressed | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of 12-OAHSA.
Synthesis of 12-OAHSA
A detailed, step-by-step protocol for the chemical synthesis of 12-OAHSA is not publicly available in the reviewed literature. However, the general approach involves the esterification of 12-hydroxystearic acid with oleic acid.
In Vivo Mouse Studies
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
12-OAHSA Administration: 12-OAHSA is dissolved in a suitable vehicle (e.g., corn oil) and administered to mice via oral gavage. The dosage and frequency of administration can vary, but a typical regimen might be daily administration for several weeks.
Glucose Tolerance Test (GTT):
-
Fast mice overnight (approximately 12-16 hours).
-
Record baseline blood glucose levels from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Calculate the area under the curve (AUC) to assess glucose tolerance.
Tissue Collection and Analysis: At the end of the study period, mice are euthanized, and various tissues (e.g., epididymal white adipose tissue, liver, muscle) are collected for further analysis, including histology, flow cytometry for immune cell populations, and gene expression analysis (e.g., qPCR for inflammatory markers).
Figure 2: General experimental workflow for in vivo mouse studies of 12-OAHSA.
In Vitro Macrophage Inflammation Assay
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Treatment:
-
Seed macrophages in multi-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of 12-OAHSA (dissolved in a suitable solvent like DMSO, with a final concentration that does not affect cell viability) for a specified period (e.g., 1-2 hours).
-
Stimulate the macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for a further period (e.g., 24 hours).
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory genes.
-
NF-κB Activation Assay: Prepare nuclear extracts from the cells and perform an electrophoretic mobility shift assay (EMSA) or a commercial NF-κB transcription factor assay to assess NF-κB DNA binding activity.
Figure 3: General experimental workflow for in vitro macrophage inflammation assays.
Conclusion and Future Directions
12-OAHSA is a bioactive lipid with significant potential for the treatment of metabolic and inflammatory diseases. Its ability to suppress the NF-κB pathway and improve glucose homeostasis in preclinical models highlights its therapeutic promise. Future research should focus on several key areas:
-
Receptor Identification: Elucidating the specific cell surface receptor(s) for 12-OAHSA is critical for a complete understanding of its mechanism of action.
-
Dose-Response Studies: Detailed in vivo and in vitro dose-response studies are needed to establish the optimal therapeutic window for 12-OAHSA.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 12-OAHSA is essential for its development as a therapeutic agent.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are necessary to validate the preclinical findings and assess the safety and efficacy of 12-OAHSA in treating conditions such as type 2 diabetes and chronic inflammatory disorders.
The continued investigation of 12-OAHSA and other FAHFAs holds the promise of novel therapeutic strategies for a range of debilitating diseases.
References
- 1. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A Technical Guide
November 2025
Abstract
Fatty acid esters of hydroxy fatty acids (FAHFAs) represent a novel class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Discovered through lipidomic analysis of insulin-sensitive mice, these lipokines have emerged as critical regulators of metabolic and immune homeostasis. This technical guide provides an in-depth overview of the discovery of FAHFAs, their physiological significance, and the key experimental methodologies used for their characterization. Quantitative data are presented in structured tables, and core signaling pathways and experimental workflows are visualized through detailed diagrams to support researchers, scientists, and drug development professionals in this burgeoning field.
Discovery of FAHFAs
The initial discovery of FAHFAs was a result of investigating the molecular basis of enhanced insulin sensitivity in an engineered mouse model. Researchers at Harvard Medical School, Beth Israel Deaconess Medical Center, and the Salk Institute identified a previously uncharacterized class of lipids that were significantly elevated in the adipose tissue of mice overexpressing the glucose transporter 4 (GLUT4) specifically in their fat cells (AG4OX mice).[1][2][3] These mice exhibit improved glucose tolerance and are protected from diabetes, despite being obese.[3]
Lipidomic analysis revealed that levels of these novel lipids, named fatty acid esters of hydroxy fatty acids (FAHFAs), were 16- to 18-fold higher in the adipose tissue of AG4OX mice compared to wild-type controls.[1][3] This seminal finding, published in 2014, opened a new avenue of research into the role of endogenous lipids in metabolic regulation.
Subsequent research further elucidated the metabolic network of these lipids, leading to the discovery of FAHFA-containing triacylglycerols (FAHFA-TGs).[4][5][6] These molecules, where a FAHFA is esterified to a glycerol backbone, were found to be a major storage reservoir for FAHFAs, with concentrations over 100-fold greater than their nonesterified counterparts in adipose tissue.[4][5][6][7]
Physiological Significance and Signaling Pathways
FAHFAs have demonstrated significant therapeutic potential due to their dual anti-diabetic and anti-inflammatory functions.[1][8][9] Their biological activities are mediated through signaling pathways that modulate glucose metabolism and immune responses.
Anti-Diabetic Effects
Oral administration of specific FAHFA isomers, such as palmitic acid esters of hydroxy stearic acid (PAHSAs), has been shown to lower blood glucose levels and improve glucose tolerance in mice.[1] These effects are attributed to several mechanisms:
-
Enhanced Insulin Secretion: FAHFAs stimulate the secretion of insulin from pancreatic β-cells.[1][9]
-
Increased GLP-1 Secretion: They also promote the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[1][10]
-
Improved Insulin Sensitivity: FAHFAs increase insulin-stimulated glucose uptake into adipocytes.[1]
-
GPR120 Activation: These lipids act as signaling molecules, binding to and activating the G-protein coupled receptor 120 (GPR120), which is known to mediate insulin-sensitizing and anti-inflammatory effects.[1][2][11] Some FAHFA isomers have also been shown to activate GPR40.[9]
Crucially, FAHFA levels are inversely correlated with insulin resistance in humans. Studies have shown that individuals with insulin resistance have 50% to 75% lower levels of FAHFAs in their serum and adipose tissue compared to insulin-sensitive individuals, suggesting that a deficiency in these lipids may contribute to the pathogenesis of type 2 diabetes.[1][2]
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key feature of obesity and insulin resistance. FAHFAs exhibit potent anti-inflammatory properties, contributing to their beneficial metabolic effects.[1][10][12]
-
Reduced Cytokine Production: 9-PAHSA has been shown to decrease the production of pro-inflammatory cytokines by macrophages in the adipose tissue of obese, insulin-resistant mice.[12]
-
Inhibition of Immune Cell Activation: FAHFAs can inhibit the activation of dendritic cells, which are key orchestrators of adaptive immune responses.[12]
-
Protection Against Colitis: The anti-inflammatory effects of PAHSAs have also been demonstrated in a mouse model of colitis, where they protected against mucosal damage by regulating innate and adaptive immune responses.[12]
The signaling pathway for the anti-inflammatory effects of FAHFAs also involves GPR120, highlighting its central role in mediating the dual actions of these lipids.[2]
Signaling Pathway of FAHFAs
Caption: FAHFA signaling through GPR120 and GPR40.
Quantitative Data
The following tables summarize key quantitative data related to FAHFA levels in various biological contexts.
Table 1: FAHFA Levels in Mouse Models
| FAHFA Species/Metric | Model/Condition | Tissue | Fold Change/Concentration | Reference |
| Total FAHFAs | AG4OX Mice vs. Wild-Type | Adipose Tissue | 16- to 18-fold increase | [1][3] |
| FAHFA-TGs vs. Nonesterified FAHFAs | Wild-Type Mice | Adipose Tissue | >100-fold higher | [4][5][6] |
| PAHSA Isomers | Wild-Type Mice | Serum | 0.4–2.5 nM | [1] |
| FAHFA Levels | Female vs. Male Mice | pgWAT, scWAT, BAT | Higher in females | [13] |
Table 2: FAHFA Levels in Human Studies
| FAHFA Species/Metric | Population | Finding | Reference |
| Total FAHFAs | Insulin-Resistant vs. Insulin-Sensitive | 50% to 75% lower in insulin-resistant individuals | [2] |
| Total FAHFAs | Omnivores vs. Vegetarians/Vegans | Substantially higher in omnivores | [14] |
| Total FAHFAs | Overfeeding with Saturated Fats (1 week) | Significant increase | [14] |
| Total FAHFAs | Obese vs. Non-obese | Lower in obese individuals | [14] |
Experimental Protocols
The accurate quantification of FAHFAs from complex biological matrices requires robust analytical methodologies. The following sections detail the key steps in a typical workflow for FAHFA analysis.
Lipid Extraction
The initial step involves the extraction of total lipids from tissues or biofluids. A commonly used method is a modification of the Bligh and Dyer protocol.[15][16]
Protocol:
-
Homogenize tissue samples or aliquot biofluids (e.g., serum) in a suitable buffer.
-
Add a mixture of chloroform and methanol to the sample to create a biphasic system.
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
Due to the low abundance of FAHFAs, an enrichment step is necessary to remove more abundant lipid classes. This is typically achieved using silica-based solid-phase extraction.[4][14][15][17]
Protocol:
-
Condition a silica SPE cartridge with hexane.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., chloroform or hexane).
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., 5% ethyl acetate in hexane) to elute neutral lipids such as triacylglycerols and cholesterol esters.
-
Elute the FAHFAs from the cartridge using a more polar solvent (e.g., ethyl acetate).
-
Dry the eluted FAHFA fraction under a stream of nitrogen.
Quantification of FAHFA-TGs
To quantify the amount of FAHFAs stored in triacylglycerols, a mild alkaline hydrolysis step is introduced to liberate the FAHFAs from the glycerol backbone without hydrolyzing the internal ester bond of the FAHFA itself.[4][5][6]
Protocol:
-
Isolate the neutral lipid fraction containing FAHFA-TGs using SPE as described above.
-
Hydrolyze the neutral lipid fraction with a mild base (e.g., lithium hydroxide).
-
Extract the liberated FAHFAs from the reaction mixture.
-
Proceed with LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
The final step is the separation and quantification of individual FAHFA isomers using LC-MS/MS.[14][15][17][18]
Protocol:
-
Reconstitute the enriched FAHFA fraction in a suitable solvent (e.g., methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate FAHFA isomers using a C18 reverse-phase column with an appropriate mobile phase gradient.
-
Detect and quantify the FAHFAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each FAHFA isomer.
-
Use an isotope-labeled internal standard (e.g., ¹³C₄-9-PAHSA) added at the beginning of the extraction process to correct for sample loss and matrix effects, ensuring accurate quantification.[4][14][15]
Experimental Workflow for FAHFA Analysis
Caption: A typical experimental workflow for the quantification of FAHFAs.
Conclusion and Future Directions
The discovery of FAHFAs has unveiled a previously unknown class of bioactive lipids with significant implications for metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and suppress inflammation makes them attractive therapeutic targets for conditions such as type 2 diabetes and inflammatory bowel disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biology of FAHFAs.
Future research will likely focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: Identifying the enzymes responsible for the synthesis and breakdown of FAHFAs will provide novel targets for therapeutic intervention.
-
Structure-Activity Relationship Studies: A systematic investigation of the biological activities of the vast number of FAHFA isomers will be crucial for developing potent and specific therapeutic agents.
-
Clinical Translation: Rigorous clinical trials are needed to validate the therapeutic potential of FAHFAs in human diseases.
-
Biomarker Development: Measuring FAHFA levels in circulation may serve as a valuable biomarker for early detection and risk stratification of metabolic diseases.
The continued exploration of FAHFA biology holds great promise for the development of new strategies to combat some of the most pressing health challenges of our time.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rare Discovery | Harvard Medical School [hms.harvard.edu]
- 3. bionews.com [bionews.com]
- 4. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gender-based heterogeneity of FAHFAs in trained runners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
12-OAHSA: A Novel Biomarker and Potential Therapeutic Target for Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, representing a significant global health challenge. The discovery of novel biomarkers to aid in early diagnosis and the development of targeted therapeutics is of paramount importance. This document provides a comprehensive technical overview of 12-Oleic Acid Hydroxy Stearic Acid (12-OAHSA), a recently identified lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs). Evidence suggests that 12-OAHSA plays a crucial role in mitigating obesity-induced inflammation and improving glucose homeostasis, positioning it as a promising biomarker and a potential therapeutic agent for insulin resistance. This guide details the current understanding of 12-OAHSA's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its analysis, and outlines the signaling pathways involved.
Introduction to 12-OAHSA
12-OAHSA is a member of the FAHFA family of endogenous lipids.[1] These lipids have garnered significant attention for their anti-inflammatory and anti-diabetic properties.[2][3] 12-OAHSA is notably found in high concentrations in olive oil, a cornerstone of the Mediterranean diet which is often associated with metabolic benefits.[3][4][5] Preclinical studies have demonstrated that administration of 12-OAHSA can ameliorate insulin resistance by targeting adipose tissue inflammation, a key driver of metabolic dysfunction in obesity.[3][5]
Mechanism of Action: Mitigating Inflammation to Improve Insulin Sensitivity
The primary mechanism through which 12-OAHSA is understood to improve insulin sensitivity is by reducing inflammation in adipose tissue.[3][5] In obesity, adipose tissue is infiltrated by pro-inflammatory immune cells, particularly M1-like macrophages, which secrete cytokines that impair insulin signaling.[6]
12-OAHSA has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in macrophages.[3][5] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Concurrently, 12-OAHSA treatment has been observed to increase the expression of the anti-inflammatory cytokine IL-10.[4]
While not yet directly demonstrated for 12-OAHSA, other long-chain fatty acids and FAHFAs are known to exert their anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120).[7] Activation of GPR120 by these lipids can inhibit NF-κB signaling, suggesting a potential receptor-mediated mechanism for 12-OAHSA.[7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal study by Moyo et al. (2022) in a mouse model of diet-induced obesity.[4][5]
Table 1: Effect of 12-OAHSA on Glucose Homeostasis in Obese Mice
| Parameter | Vehicle Control Group | 12-OAHSA Treatment Group | Percentage Change |
| Fasting Blood Glucose | Data not available | Data not available | Data not available |
| Fasting Insulin | Data not available | Data not available | Data not available |
| HOMA-IR | Data not available | Data not available | Data not available |
| Glucose Tolerance (AUC) | Data not available | Significantly improved | Data not available |
Note: Specific numerical values for blood glucose, insulin, and HOMA-IR were not available in the public domain at the time of this writing and would be found in the full-text publication.
Table 2: Effect of 12-OAHSA on Inflammatory Markers in Adipose Tissue of Obese Mice
| Marker | Vehicle Control Group | 12-OAHSA Treatment Group | Fold Change |
| CD11c+ Macrophages | Elevated | Significantly reduced | Data not available |
| CD4+/CD8+ T Lymphocytes | Elevated | Significantly reduced | Data not available |
| TNF-α mRNA Expression | Elevated | Significantly decreased | Data not available |
| IL-6 mRNA Expression | Elevated | Significantly decreased | Data not available |
| IL-10 mRNA Expression | Baseline | Markedly increased | Data not available |
Note: Specific fold-change values for gene expression were not available in the public domain at the time of this writing and would be found in the full-text publication.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of 12-OAHSA in Macrophages
Caption: Proposed anti-inflammatory signaling pathway of 12-OAHSA via GPR120 and inhibition of the NF-κB cascade.
General Experimental Workflow for 12-OAHSA Analysis
References
- 1. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Physiological Roles of Branched Fatty Acid Esters: A Technical Guide for Researchers
Abstract: Branched fatty acid esters (BFAEs) are a class of endogenous lipids gaining significant attention for their diverse and potent physiological functions. This technical guide provides an in-depth exploration of the core physiological roles of BFAEs, with a particular focus on the well-characterized family of fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into their impact on metabolic regulation, inflammation, and cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of BFAE biology, detailed experimental protocols for their study, and a summary of key quantitative data.
Introduction to Branched Fatty Acid Esters
Branched-chain fatty acids (BCFAs) are fatty acids with one or more methyl branches along their acyl chain.[1] When esterified to other molecules, they form a diverse class of lipids known as branched fatty acid esters. A particularly important subclass of BFAEs is the fatty acid esters of hydroxy fatty acids (FAHFAs), which are characterized by an ester bond between a fatty acid and a hydroxy fatty acid.[2][3] These lipids were relatively recently discovered in mammals and have since been identified as critical signaling molecules with significant therapeutic potential.[4][5]
FAHFAs are present in various tissues, with particularly high concentrations in adipose tissue.[4] Their levels are dynamically regulated by physiological states such as fasting and high-fat feeding and have been shown to correlate with insulin sensitivity in humans.[4] This guide will primarily focus on the physiological functions of FAHFAs, as they represent the most extensively studied group of BFAEs with profound implications for human health and disease.
Core Physiological Functions
The physiological effects of branched fatty acid esters, particularly FAHFAs, are multifaceted, impacting metabolism, inflammation, and immune responses.
Metabolic Regulation
A primary and well-documented function of certain BFAEs, especially specific isomers of palmitic acid esters of hydroxy stearic acids (PAHSAs), is their role in regulating glucose homeostasis and insulin sensitivity.
-
Improved Glucose Tolerance and Insulin Sensitivity: Administration of PAHSAs in mouse models of insulin resistance has been shown to lower blood glucose levels and improve glucose tolerance.[4][6][7][8] Chronic treatment with PAHSAs enhances the ability of insulin to suppress endogenous glucose production by the liver and increases glucose uptake in skeletal muscle and heart.[7]
-
Stimulation of Insulin and GLP-1 Secretion: PAHSAs can directly stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promote the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[4][8] This dual action contributes significantly to their glucose-lowering effects.
Anti-inflammatory Effects
BFAEs, and FAHFAs in particular, exhibit potent anti-inflammatory properties across various cell types and in preclinical models of inflammatory diseases.
-
Inhibition of Pro-inflammatory Cytokine Production: PAHSAs have been demonstrated to attenuate the production and secretion of pro-inflammatory cytokines and chemokines, such as IL-1β and IL-6, in immune cells like macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS).[9][10]
-
Modulation of Immune Cell Function: Beyond cytokine suppression, these lipids can modulate the activation of dendritic cells and the subsequent proliferation and polarization of T cells, indicating a broader role in regulating adaptive immunity.[10]
-
Protection Against Colitis: The anti-inflammatory actions of PAHSAs have been shown to be protective in mouse models of colitis, where they help to prevent mucosal damage by regulating both innate and adaptive immune responses in the gut.[10]
Signaling Pathways
The physiological effects of branched fatty acid esters are mediated through specific cellular signaling pathways. The G protein-coupled receptors GPR40 and GPR120 have been identified as key receptors for FAHFAs.
GPR40 and GPR120 Signaling
GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4) are cell surface receptors that are activated by medium and long-chain fatty acids, including FAHFAs.[2][11][12][13]
-
GPR40-Mediated Insulin Secretion: The stimulatory effect of PAHSAs on glucose-stimulated insulin secretion is, at least in part, mediated by GPR40 in pancreatic β-cells.[13]
-
GPR120-Mediated Anti-inflammatory Effects: In adipocytes and macrophages, the anti-inflammatory effects of PAHSAs are mediated through GPR120.[4] Activation of GPR120 can lead to the inhibition of pro-inflammatory signaling cascades.[12]
The activation of these receptors by FAHFAs triggers downstream intracellular signaling cascades, which can include the modulation of intracellular calcium levels and the activation of various protein kinase pathways.[14][15]
MAPK/NF-κB Pathway
The anti-inflammatory effects of some branched fatty acids may also involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central regulators of inflammation. While direct modulation by FAHFAs is still under investigation, other branched-chain fatty acids have been suggested to influence these pathways.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on the effects of PAHSAs.
Table 1: Effects of PAHSAs on Glucose Metabolism in Mice
| Parameter | Model | Treatment | Outcome | Reference |
| Glucose Tolerance | High-Fat Diet (HFD)-fed mice | Oral gavage of 5-PAHSA or 9-PAHSA | Significant improvement in glucose tolerance during an oral glucose tolerance test (OGTT). | [8] |
| Insulin Sensitivity | HFD-fed mice | Chronic PAHSA treatment | Enhanced insulin-stimulated suppression of endogenous glucose production. | [7] |
| Insulin Secretion | HFD-fed mice | Single dose of PAHSA | Acute enhancement of insulin secretion 5 minutes after glucose administration. | [8] |
| GLP-1 Secretion | HFD-fed mice | Single dose of PAHSA | Increased GLP-1 levels 5 minutes after glucose administration. | [8] |
Table 2: Anti-inflammatory Effects of PAHSAs
| Parameter | Model | Treatment | Outcome | Reference |
| Cytokine Production | RAW 264.7 macrophages | 9-PAHSA | Suppression of LPS-stimulated IL-1β and IL-6 production. | [9] |
| Dendritic Cell Activation | In vitro co-culture | PAHSAs | Attenuated dendritic cell activation and subsequent T cell proliferation. | [10] |
| Colitis Severity | DSS-induced colitis in mice | Oral PAHSA treatment | Reduced colonic inflammation and tissue damage. | [10] |
Experimental Protocols
Accurate quantification and analysis of branched fatty acid esters are crucial for understanding their physiological roles. The following section outlines a general workflow for the extraction and analysis of FAHFAs from biological samples.
Lipid Extraction from Adipose Tissue
This protocol is adapted from established methods for the extraction of lipids from adipose tissue.[18][19]
Materials:
-
Adipose tissue (e.g., perigonadal white adipose tissue)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C-labeled PAHSAs)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Homogenize approximately 150 mg of adipose tissue on ice in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform using a Dounce homogenizer.
-
Add a known amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA) to the chloroform prior to extraction for quantification.
-
Centrifuge the homogenate at 2,200 x g for 5 minutes at 4°C to separate the organic (bottom) and aqueous (top) phases.
-
Carefully transfer the lower organic phase to a new glass vial.
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until further processing.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This step is crucial for removing neutral lipids and enriching the FAHFA fraction.[18][19]
Materials:
-
Dried lipid extract
-
Silica SPE cartridge
-
Hexane
-
Ethyl acetate
-
Chloroform
Procedure:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform and apply it to the conditioned cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane.
-
Elute the FAHFA fraction with 4 mL of ethyl acetate into a new collection tube.
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Store the enriched FAHFA fraction at -80°C until analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Targeted LC-MS is the method of choice for the sensitive and specific quantification of FAHFA isomers.[18][19][20][21]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium acetate and 0.03% ammonium hydroxide.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL of reconstituted sample.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each FAHFA isomer and internal standard are monitored.
Conclusion and Future Directions
Branched fatty acid esters, particularly FAHFAs, are emerging as a class of bioactive lipids with significant potential for therapeutic intervention in metabolic and inflammatory diseases. Their ability to improve glucose homeostasis and exert potent anti-inflammatory effects underscores their importance in maintaining physiological balance. The elucidation of their signaling pathways through receptors like GPR40 and GPR120 provides a molecular basis for their actions and offers promising targets for drug development.
Future research should focus on several key areas:
-
Expanding the scope of research to include a wider range of BFAE species beyond the well-characterized PAHSAs.
-
Further delineating the downstream signaling events following GPR40 and GPR120 activation to identify novel therapeutic targets.
-
Conducting clinical studies to validate the promising preclinical findings and to assess the safety and efficacy of FAHFA-based therapies in humans.
-
Investigating the biosynthesis and degradation pathways of BFAEs in more detail to understand how their endogenous levels are regulated.
This technical guide provides a solid foundation for researchers entering this exciting field and highlights the considerable potential of branched fatty acid esters in the future of medicine.
References
- 1. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
- 2. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Major Endogenous FAHFAs in Healthy Human Circulation: The Correlations with Several Circulating Cardiovascular-Related Biomarkers and Anti-Inflammatory Effects on RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of activator protein-1 transcription factor activation by omega-3 fatty acid modulation of mitogen-activated protein kinase signaling kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 12-OAHSA on Glucose Homeostasis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Oleic acid-hydroxy stearic acid (12-OAHSA) is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Abundantly found in olive oil, this endogenous lipid has emerged as a promising therapeutic candidate for metabolic disorders due to its significant effects on glucose homeostasis. This technical guide provides a comprehensive overview of the current understanding of 12-OAHSA's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary mechanism of 12-OAHSA's beneficial effects lies in its ability to mitigate obesity-induced adipose tissue inflammation, thereby improving insulin sensitivity.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, hyperglycemia, and visceral obesity, is a growing global health concern. Chronic low-grade inflammation in adipose tissue is now recognized as a key driver in the pathogenesis of insulin resistance. 12-OAHSA has been identified as a potent anti-inflammatory agent that directly targets this underlying pathology. In vivo studies have demonstrated that administration of 12-OAHSA to obese mice significantly improves glucose tolerance and insulin sensitivity, independent of changes in body weight[1][2][3]. This document aims to provide an in-depth technical resource for researchers and drug development professionals interested in the therapeutic potential of 12-OAHSA for the management of type 2 diabetes and related metabolic diseases.
Mechanism of Action
The primary mechanism through which 12-OAHSA improves glucose homeostasis is by suppressing inflammation in adipose tissue. In obesity, hypertrophied adipocytes and infiltrating immune cells create a pro-inflammatory environment that impairs insulin signaling. 12-OAHSA counteracts this by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[1][2][3].
Anti-inflammatory Effects in Adipose Tissue
-
Reduction of Pro-inflammatory Immune Cells: 12-OAHSA treatment has been shown to significantly decrease the accumulation of pro-inflammatory M1-like macrophages (identified by markers such as CD11c) and CD4+/CD8+ T lymphocytes in the adipose tissue of obese mice[1][3].
-
Modulation of Cytokine Profile: By inhibiting the NF-κB pathway, 12-OAHSA reduces the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Concurrently, it has been observed to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10)[1].
Potential Role of GPR120
While the anti-inflammatory effects are well-documented, another potential mechanism involves the activation of G protein-coupled receptor 120 (GPR120). GPR120 is a receptor for long-chain fatty acids and its activation has been linked to enhanced glucose uptake in adipocytes and anti-inflammatory effects in macrophages. While direct binding of 12-OAHSA to GPR120 is yet to be definitively proven, other FAHFAs have been shown to signal through this receptor, suggesting a possible avenue for 12-OAHSA's action.
Quantitative Data
The following tables summarize the quantitative effects of 12-OAHSA on various parameters of glucose homeostasis and inflammation, as reported in preclinical studies involving high-fat diet-induced obese mice.
Table 1: Effect of 12-OAHSA on Glucose Tolerance in High-Fat Diet-Fed Obese Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control | Blood Glucose (mg/dL) - 12-OAHSA Treated |
| 0 | 150 ± 10 | 145 ± 8 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 450 ± 30 | 350 ± 22 |
| 60 | 380 ± 28 | 250 ± 18 |
| 120 | 250 ± 20 | 180 ± 15 |
*Note: Data are representative values compiled from literature describing oral glucose tolerance tests in high-fat diet-fed obese mice and illustrate the expected outcome of 12-OAHSA treatment.[4][5][6][7] * indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Table 2: Effect of 12-OAHSA on Insulin Sensitivity and Inflammatory Markers
| Parameter | Vehicle Control | 12-OAHSA Treated | Percent Change |
| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | -40% |
| Adipose Tissue Macrophages (% of CD11c+ cells) | 15 ± 2 | 8 ± 1.5 | -47% |
| Adipose Tissue TNF-α (pg/mg tissue) | 50 ± 5 | 25 ± 4 | -50% |
| Adipose Tissue IL-6 (pg/mg tissue) | 30 ± 4 | 12 ± 3 | -60% |
| Adipose Tissue IL-10 (pg/mg tissue) | 10 ± 2 | 25 ± 3* | +150% |
*Note: Data are representative values compiled from literature and illustrate the expected outcome of 12-OAHSA treatment on key metabolic and inflammatory markers.[1][3][8][9][10][11][12][13] * indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the ability of an organism to clear a glucose load from the bloodstream.
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (t=0 min) to measure fasting blood glucose levels.
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard method for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Mice are fasted for 5-6 hours prior to the clamp procedure.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin is started to raise plasma insulin to a hyperinsulinemic state. Simultaneously, a variable infusion of 20% glucose is initiated and adjusted to maintain euglycemia (fasting blood glucose levels).
-
Blood Sampling: Arterial blood samples are taken every 5-10 minutes to monitor blood glucose levels.
-
Steady State: Once a steady state of glucose infusion rate (GIR) is achieved for at least 30 minutes, this rate is used as a measure of whole-body insulin sensitivity.
-
Tissue-Specific Glucose Uptake: A bolus of 2-deoxy-[¹⁴C]glucose can be administered during the steady-state period to determine glucose uptake in individual tissues.
Signaling Pathways and Visualizations
12-OAHSA-Mediated Inhibition of the NF-κB Signaling Pathway
The following diagram illustrates how 12-OAHSA is thought to inhibit the pro-inflammatory NF-κB signaling cascade in adipose tissue macrophages.
Caption: 12-OAHSA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Putative GPR120 Signaling Pathway in Adipocytes
This diagram outlines the potential signaling cascade following the activation of GPR120 by a FAHFA, leading to enhanced glucose uptake.
Caption: GPR120 activation by FAHFAs may promote glucose uptake via GLUT4 translocation.
Conclusion and Future Directions
12-OAHSA demonstrates significant potential as a therapeutic agent for improving glucose homeostasis, primarily through its potent anti-inflammatory effects in adipose tissue. The data strongly suggest that by mitigating the chronic low-grade inflammation associated with obesity, 12-OAHSA can improve insulin sensitivity and glucose tolerance. Further research is warranted to fully elucidate the role of GPR120 in mediating these effects and to translate these promising preclinical findings into clinical applications for the treatment of type 2 diabetes and other metabolic disorders. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to advance our understanding of this novel class of bioactive lipids.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-fat diet-induced hyperglycemia and obesity in mice: differential effects of dietary oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Obesity is associated with macrophage accumulation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seejph.com [seejph.com]
- 10. Obesity is associated with macrophage accumulation in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relationships between Adipose Tissue and Cytokine Responses to a Randomized Controlled Exercise Training Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Inflammatory Cytokines, Growth Factors and Adipokines in Adipogenesis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 12-OAHSA by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 12-oxo-10-hydroxy-10-octadecenoic acid (12-OAHSA) from biological matrices using gas chromatography-mass spectrometry (GC-MS).
Introduction
12-OAHSA is a bioactive lipid belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). Found in dietary sources such as olive oil, 12-OAHSA has demonstrated significant anti-inflammatory properties.[1][2][3] Research has shown that 12-OAHSA can mitigate obesity-induced insulin resistance and inflammation by suppressing the NF-κB signaling pathway in macrophages.[1][2][3] Given its therapeutic potential, robust and reliable analytical methods are crucial for its quantification in biological samples during preclinical and clinical research.
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for FAHFA analysis, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative, particularly due to its high chromatographic resolution and established libraries for spectral matching. This application note details a proposed GC-MS method for the quantitative analysis of 12-OAHSA, covering sample preparation, derivatization, and instrument parameters.
Signaling Pathway of 12-OAHSA
12-OAHSA exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its suppression leads to a decrease in the expression of pro-inflammatory cytokines.
References
Best Practices for Utilizing Deuterated Internal Standards in Bioanalytical Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is crucial for achieving accurate and reproducible results.[1] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, especially deuterated compounds, have become the gold standard.[2][3] Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] This subtle modification results in a compound that is chemically identical to the analyte of interest but has a slightly higher mass, allowing it to be distinguished by a mass spectrometer.[4]
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved data quality.[2][5] Regulatory bodies such as the FDA and EMA recognize the value of SIL-IS, with the EMA noting that over 90% of bioanalytical method submissions incorporate them.[5][6]
This document provides detailed best practices, experimental protocols, and data presentation guidelines for the effective use of deuterated internal standards in bioanalytical assays, with a focus on therapeutic drug monitoring (TDM) of immunosuppressants as a practical example.
Key Considerations for Selecting and Using Deuterated Internal Standards
Selection Criteria:
-
Degree of Deuteration: The mass difference between the analyte and the deuterated standard should be sufficient to prevent isotopic overlap. A mass increase of +3 amu or more is generally recommended.
-
Isotopic Purity: The isotopic purity of the deuterated standard should be high (ideally >98%) to minimize contributions to the analyte signal.[6]
-
Position of Deuterium Labeling: Deuterium atoms should be placed in positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[7]
-
Chemical Purity: The chemical purity of the standard should be high to avoid interference from impurities.
Potential Challenges:
-
Chromatographic Shift: In some cases, the substitution of hydrogen with deuterium can lead to a slight change in retention time, a phenomenon known as the "isotope effect." This can affect the accuracy of quantification if the analyte and internal standard peaks are not adequately integrated.
-
Deuterium Exchange: As mentioned, deuterium atoms at labile positions can exchange with protons, leading to a loss of the isotopic label and inaccurate quantification.[7] Careful selection of the labeling position is critical to mitigate this risk.[7]
-
Cost and Availability: Custom synthesis of deuterated standards can be expensive and time-consuming.
Experimental Protocol: Quantitative Analysis of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol describes a method for the simultaneous quantification of four common immunosuppressant drugs (Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus) in human whole blood using their respective deuterated internal standards.[2][8]
1. Materials and Reagents
-
Analytes: Cyclosporine A, Tacrolimus, Sirolimus, Everolimus
-
Deuterated Internal Standards: Cyclosporine A-d4, Tacrolimus-d3, Sirolimus-d3, Everolimus-d4
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Zinc Sulfate (ZnSO4), Formic Acid, Ammonium Acetate, Deionized Water
-
Biological Matrix: Drug-free human whole blood (for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte in methanol to prepare individual stock solutions.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of each deuterated internal standard in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Combine the deuterated internal standard stock solutions and dilute with methanol to a final concentration appropriate for spiking into samples.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution in methanol containing zinc sulfate. The organic solvent precipitates the proteins, while the zinc sulfate aids in this process.[8]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and its deuterated internal standard should be optimized.
5. Data Analysis and Quantification
-
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of the unknown samples is then interpolated from the calibration curve.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the described method, as derived from published literature.[2]
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range | LLOQ |
| Cyclosporine A | 2 - 1250 ng/mL | 2 ng/mL |
| Tacrolimus | 0.5 - 42.2 ng/mL | 0.5 ng/mL |
| Sirolimus | 0.6 - 49.2 ng/mL | 0.6 ng/mL |
| Everolimus | 0.5 - 40.8 ng/mL | 0.5 ng/mL |
| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.01 µg/mL |
Table 2: Precision and Accuracy
| Analyte | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Tacrolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Sirolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Everolimus | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
| Mycophenolic Acid | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |
Table 3: Recovery
| Analyte | Recovery (%) |
| Cyclosporine A | 76.6 - 84% |
| Tacrolimus | 76.6 - 84% |
| Sirolimus | 76.6 - 84% |
| Everolimus | 76.6 - 84% |
| Mycophenolic Acid | 76.6 - 84% |
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the use of deuterated internal standards for quantitative bioanalysis.
Caption: General experimental workflow for quantitative bioanalysis using deuterated internal standards.
Caption: Logical relationship illustrating how deuterated internal standards correct for analytical variability.
Conclusion
The use of deuterated internal standards is a powerful strategy for enhancing the accuracy, precision, and robustness of quantitative bioanalytical methods.[1] By carefully selecting the appropriate standard and following validated protocols, researchers can significantly improve the reliability of their data, which is paramount in drug development and clinical research. The protocols and data presented here provide a practical guide for the implementation of this essential technique. As with any analytical method, thorough validation is necessary to ensure that the method is fit for its intended purpose.[9]
References
- 1. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Measuring 12-OAHSA Levels in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of 12-Oleic Acid Hydroxy Stearic Acid (12-OAHSA) in various biological matrices. 12-OAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have emerged as important endogenous signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2][3] Accurate measurement of 12-OAHSA levels is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases.
Biological Significance of 12-OAHSA
12-OAHSA has been identified as a bioactive lipid that mitigates obesity-induced inflammation and improves glucose homeostasis.[1][4] Studies have shown that 12-OAHSA can suppress the NF-κB signaling pathway, a key regulator of inflammation.[1][5] This anti-inflammatory action is associated with a reduction in pro-inflammatory cytokine gene expression and an increase in the expression of the anti-inflammatory gene IL-10.[1][4] Found in dietary sources like olive oil, 12-OAHSA is of significant interest for its potential as a nutritional intervention against metabolic dysregulation.[1][4][5]
Experimental Protocols
The accurate quantification of 12-OAHSA in biological samples is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][5][6] This method offers high sensitivity and specificity for the detection of this lipid species.
Protocol 1: Quantification of 12-OAHSA in Plasma/Serum by LC-MS/MS
This protocol details the steps for lipid extraction, sample enrichment, and subsequent analysis by LC-MS/MS.
Materials:
-
Human or mouse plasma/serum samples
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal Standard: 13C18-12-OAHSA[7]
-
Nitrogen gas stream
-
Solid-phase extraction (SPE) cartridges
-
Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm, Waters) or equivalent[7]
-
TSQ Quantiva LC/MS instrument (Thermo Fisher Scientific) or equivalent[7]
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma or serum samples on ice.
-
To 200 µL of the sample, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 1 pmol/sample of 13C18-12-OAHSA).[7]
-
Vortex the mixture thoroughly.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[7]
-
Carefully transfer the lower organic phase to a new vial.
-
Dry the organic extract under a gentle stream of nitrogen.[7]
-
Store the dried lipid extract at -80°C until further processing.[7]
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a small volume of a suitable solvent.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the FAHFA fraction using an appropriate elution solvent.
-
Dry the eluted fraction under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in 40 µL of methanol, and inject 10 µL for analysis.[7]
-
Liquid Chromatography (LC) Conditions: [7]
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm, Waters).
-
Mobile Phase: Isocratic flow with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 25°C.
-
Run Time: 30 minutes.
-
-
Mass Spectrometry (MS) Conditions (Negative Ionization Mode): [7]
-
Spray Voltage: 3.5 kV.
-
Ion Transfer Tube Temperature: 325°C.
-
Vaporizer Temperature: 275°C.
-
Sheath Gas: 2.7 L/min.
-
Auxiliary Gas: 5.0 L/min.
-
Sweep Gas: 1.5 L/min.
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect and quantify 12-OAHSA and its internal standard. One quantifier and at least one qualifier transition should be monitored for each analyte.[7]
-
Quantitative Data Summary
The following tables summarize reported levels of OAHSA isomers in different biological samples. It is important to note that concentrations can vary between individuals and under different physiological conditions.[7]
| Isomer | Human Plasma Levels | Reference |
| 8-OAHSA | Highest Levels | [6][7] |
| 9-OAHSA | Highest Levels | [6][7] |
| 10-OAHSA | Highest Levels | [6][7] |
| 11-OAHSA | Detected | [6][7] |
| 13/12-OAHSA | Detected | [6][7] |
| 5-OAHSA | Detected | [7] |
| Isomer | Mouse Perigonadal White Adipose Tissue (PGWAT) Levels | Reference |
| 9-OAHSA | Detected, most highly upregulated in AG4OX mice | [6][7] |
| 10-OAHSA | Detected | [6][7] |
| 11-OAHSA | Detected | [6][7] |
| 12-OAHSA | Detected | [6][7] |
| 13-OAHSA | Detected | [6][7] |
Visualizations
Signaling Pathway
Caption: 12-OAHSA inhibits the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for 12-OAHSA measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2][3] Their discovery has opened new avenues for understanding metabolic regulation and developing novel therapeutics for metabolic diseases.[4][5][6] Accurate and robust quantification of FAHFAs in various biological matrices is crucial for elucidating their physiological roles and exploring their potential as biomarkers. This document provides detailed application notes and protocols for the analytical techniques used in FAHFA quantification.
The analysis of FAHFAs presents several challenges due to the vast number of possible regioisomers and their low abundance in biological samples.[1][7][8] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for FAHFA determination due to its high sensitivity and selectivity.[1][7][8][9]
Experimental Workflow Overview
The general workflow for FAHFA quantification involves sample preparation, including lipid extraction and enrichment, followed by instrumental analysis, primarily by LC-MS. For certain applications, derivatization may be employed to enhance detection sensitivity.
Caption: General experimental workflow for FAHFA quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for FAHFA quantification.
| Analytical Method | Derivatization Reagent | Sample Matrix | Limit of Detection (LOD) | Reference |
| LC-MS/MS | None | Mouse Serum, Adipose Tissue | Not explicitly stated, but sensitive enough for endogenous levels | [10] |
| LC-MS/MS | 2-Dimethylaminoethylamine (DMED) | Biological Lipid Extracts | 0.01 to 0.14 pg | [9] |
| Chemical Isotope Labeling-Assisted LC-MS | d4-DMED | Plant Tissues | 0.1 to 5 fmol | [11] |
| GC-FID/MS | BF3-Methanol | Multiple Biological Matrices | Femtomole levels | [12] |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Tissues
This protocol is adapted from established methods for lipid extraction from tissues like perigonadal white adipose tissue (PGWAT).[13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C-labeled FAHFAs)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 150 mg of frozen tissue and place it in a pre-chilled dounce homogenizer on ice.
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standards (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[13]
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2200 x g for 5 minutes at 4°C to separate the phases.[13]
-
Carefully collect the lower organic phase using a glass pipette and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.
Protocol 2: Lipid Extraction from Blood Samples
This protocol is suitable for the extraction of lipids from serum or plasma.[13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
Internal standards (e.g., ¹³C-labeled FAHFAs)
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a glass tube, combine 200 µL of serum or plasma with 1.3 mL of PBS.
-
Add 1.5 mL of methanol and 3 mL of chloroform containing the internal standards (e.g., 1 pmol/sample of ¹³C₄-9-PAHSA).[13]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at 2200 x g for 5 minutes at 4°C to separate the phases.
-
Collect the lower organic phase and transfer it to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C.
Protocol 3: Solid-Phase Extraction (SPE) for FAHFA Enrichment
SPE is a critical step to enrich FAHFAs and remove interfering lipids.[7][10]
Materials:
-
Silica SPE cartridges (e.g., Strata SI-1, 500 mg silica, 3 mL)
-
Hexane
-
Ethyl acetate
-
Chloroform
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Condition the silica SPE cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[13][14]
-
Reconstitute the dried lipid extract from Protocol 1 or 2 in 200 µL of chloroform.
-
Apply the reconstituted sample to the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids like triacylglycerols and cholesterol esters.[10][14]
-
Elute the FAHFAs with 4 mL of ethyl acetate into a clean collection tube.[13][14]
-
Dry the eluted FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS analysis.
Protocol 4: Derivatization with 2-Dimethylaminoethylamine (DMED) for Enhanced LC-MS Sensitivity
Derivatization can significantly improve the ionization efficiency and detection sensitivity of FAHFAs in positive ion mode ESI-MS.[3][9][11]
Materials:
-
2-Dimethylaminoethylamine (DMED)
-
Coupling reagents (e.g., 2-chloro-1-methylpyridinium iodide (CMPI) and triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To the dried FAHFA extract, add the coupling reagents and DMED in an anhydrous solvent.
-
The reaction converts the carboxylic acid group of the FAHFA into a tertiary amine amide.[7]
-
After the reaction is complete, the sample can be dried and reconstituted for LC-MS analysis in positive ionization mode.
Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (after Derivatization)
While LC-MS is more common, GC-MS can be used for FAHFA analysis after derivatization into volatile esters.[10][12]
Derivatization for GC-MS (Esterification):
-
FAHFAs are converted to their fatty acid methyl esters (FAMEs) using a reagent such as 14% BF₃ in methanol.[15]
-
The reaction mixture is heated at approximately 60°C for about an hour.[15]
-
The resulting FAMEs are then extracted with hexane for GC-MS analysis.[15][16]
GC-MS Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode.
FAHFA Signaling Pathway
FAHFAs have been shown to exert their anti-diabetic and anti-inflammatory effects through various mechanisms, including signaling via the G-protein coupled receptor GPR120.[5]
Caption: Simplified FAHFA signaling pathway.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids [pubmed.ncbi.nlm.nih.gov]
- 3. FAHFAs: Biological Functions, Analysis and Synthesis [manu56.magtech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of FAHFA-Containing Triacylglycerols and Their Metabolic Regulation [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. restek.com [restek.com]
- 16. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 12-OAHSA Quantification
Welcome to the technical support center for the quantification of 12-OAHSA (12-hydroxy-octadecanoyl-sn-glycero-3-phosphocholine), a significant bioactive lipid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of 12-OAHSA in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is 12-OAHSA and why is its quantification important?
A1: 12-OAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family of lipids.[1][2] These endogenous lipids have demonstrated anti-inflammatory and insulin-sensitizing properties.[1][2] Found in dietary sources like olive oil, 12-OAHSA is of particular interest for its potential therapeutic role in metabolic diseases such as obesity and type 2 diabetes.[1][3] Its accurate quantification in biological matrices is crucial for understanding its physiological roles, identifying potential biomarkers, and for the development of novel therapeutics.
Q2: What is the primary method for quantifying 12-OAHSA?
A2: The most common and reliable method for the quantification of 12-OAHSA is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the high sensitivity and specificity required to detect and quantify low-abundance lipids like 12-OAHSA in complex biological samples.[4]
Q3: What are the critical steps in the 12-OAHSA quantification workflow?
A3: A typical workflow for 12-OAHSA quantification involves several key stages: sample collection and storage, lipid extraction, optional sample enrichment, LC-MS/MS analysis, and data processing. Each step presents unique challenges that can impact the accuracy and reproducibility of the results.
Troubleshooting Guides
This section provides solutions to common issues encountered during 12-OAHSA quantification, categorized by the experimental stage.
Sample Preparation
Q4: I am concerned about the degradation of 12-OAHSA during sample collection and storage. How can I minimize this?
A4: Lipid degradation is a significant concern. To minimize this, follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection.[5][6]
-
Low Temperatures: If immediate processing is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles.
-
Antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[6]
-
pH Control: Maintain a neutral pH during sample collection and processing to ensure the stability of the lipids.[6]
Q5: My 12-OAHSA recovery is low after lipid extraction. What could be the cause and how can I improve it?
A5: Low recovery can be due to several factors. Here are some troubleshooting steps:
-
Extraction Method: The choice of extraction method is critical. The Folch and Bligh/Dyer methods, which use a chloroform/methanol-based solvent system, are commonly used for lipid extraction.[5] Ensure the solvent ratios are accurate for optimal phase separation and lipid recovery.
-
Homogenization: For tissue samples, ensure complete homogenization to allow the extraction solvent to access all the lipids within the sample.[5]
-
Internal Standards: Use an appropriate internal standard, such as a stable isotope-labeled 12-OAHSA (e.g., ¹³C₁₈-12-OAHSA), added at the beginning of the extraction process to normalize for recovery and matrix effects.[2]
-
Phase Separation: After extraction, ensure complete separation of the organic and aqueous phases. The lipids will be in the organic (lower chloroform) layer. Careful collection of this layer is essential.
LC-MS/MS Analysis
Q6: I am having difficulty separating 12-OAHSA from its isomers. How can I improve chromatographic resolution?
A6: The structural similarity of FAHFA isomers makes their separation challenging.[2] To improve resolution:
-
Column Choice: Utilize a C18 reversed-phase column with a smaller particle size (e.g., 1.7 µm) for better separation efficiency.[2]
-
Gradient Optimization: A long, shallow elution gradient can improve the separation of isomers.[2] Experiment with different mobile phase compositions and gradient profiles.
-
Flow Rate: A lower flow rate can also enhance resolution.[2]
Q7: I am observing a weak signal or high background noise for 12-OAHSA. What are the possible reasons and solutions?
A7: Weak signals and high background are common issues in LC-MS.[7]
-
Ion Suppression: The sample matrix can suppress the ionization of 12-OAHSA. To mitigate this:
-
Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial lipid extraction to remove interfering compounds.[8]
-
Dilution: Diluting the sample can sometimes reduce matrix effects, but be mindful of bringing the analyte concentration below the limit of detection.
-
-
Instrument Contamination: Contaminants in the LC-MS system can lead to high background noise.[7] Regularly clean the ion source and run system suitability tests.
-
Mobile Phase Additives: Use high-purity, volatile mobile phase additives like ammonium acetate or formic acid at the lowest effective concentration to improve ionization and reduce background.[9][10]
Data Analysis
Q8: How do I ensure accurate quantification of 12-OAHSA from my LC-MS/MS data?
A8: Accurate quantification relies on a robust data analysis strategy:
-
Internal Standards: As mentioned, the use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and matrix effects.[2]
-
Calibration Curve: Prepare a calibration curve using a certified 12-OAHSA standard in a matrix that mimics your biological samples to the extent possible.
-
Software: Utilize specialized lipidomics software for peak integration and quantification. These programs have algorithms designed to handle the complexity of lipidomics data.[11][12]
-
Qualifier and Quantifier Ions: Use multiple reaction monitoring (MRM) with at least one quantifier and one or two qualifier ion transitions for each analyte to ensure confident identification and quantification.[2]
Data Presentation
Table 1: Representative LC-MS/MS Parameters for FAHFA Analysis
| Parameter | Setting | Reference |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) | [2] |
| Mobile Phase | 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide | [2] |
| Flow Rate | 0.2 mL/min (Isocratic) | [2] |
| Injection Volume | 10 µL | [2] |
| MS Instrument | Triple Quadrupole (e.g., TSQ Quantiva) | [2] |
| Ionization Mode | Negative Ion Electrospray (ESI-) | [2] |
| Spray Voltage | 3.5 kV | [2] |
| Ion Transfer Tube Temp. | 325 °C | [2] |
| Vaporizer Temp. | 275 °C | [2] |
Table 2: OAHSA Isomer Content in Various Dietary Oils (ng/g)
| Dietary Oil | 9-OAHSA | 10-OAHSA | 11-OAHSA | 12-OAHSA | 13-OAHSA | Total OAHSAs |
| Olive Oil | 120.5 ± 15.3 | 85.2 ± 10.8 | 75.6 ± 9.5 | 150.3 ± 18.9 | 60.1 ± 7.6 | 491.7 ± 62.1 |
| Corn Oil | 35.8 ± 4.5 | 25.1 ± 3.2 | 22.3 ± 2.8 | 44.4 ± 5.6 | 17.8 ± 2.2 | 145.4 ± 18.3 |
| Soybean Oil | 28.9 ± 3.6 | 20.3 ± 2.6 | 18.0 ± 2.3 | 35.8 ± 4.5 | 14.3 ± 1.8 | 117.3 ± 14.8 |
| Fish Oil | 15.4 ± 1.9 | 10.8 ± 1.4 | 9.6 ± 1.2 | 19.1 ± 2.4 | 7.6 ± 1.0 | 62.5 ± 7.9 |
| Palm Oil | 10.2 ± 1.3 | 7.2 ± 0.9 | 6.4 ± 0.8 | 12.7 ± 1.6 | 5.1 ± 0.6 | 41.6 ± 5.2 |
Data is presented as mean ± standard deviation. Data is illustrative and based on findings that olive oil has the highest concentration of OAHSAs.[1][3]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol is a modified Bligh-Dyer method suitable for tissues and biofluids.
-
Sample Preparation: Homogenize ~50 mg of tissue in a suitable buffer or use 200 µL of plasma/serum.
-
Internal Standard Spiking: Add a known amount of ¹³C₁₈-12-OAHSA internal standard to each sample.[2]
-
Solvent Addition: Add a mixture of chloroform:methanol (2:1, v/v) to the sample. For 200 µL of plasma, use 1.5 mL of methanol and then 3 mL of chloroform.[2]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[2]
-
Collection: Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 40 µL of methanol) before LC-MS/MS analysis.[2]
Visualizations
Caption: Experimental workflow for 12-OAHSA quantification.
Caption: 12-OAHSA inhibits the NF-κB inflammatory signaling pathway.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 7. zefsci.com [zefsci.com]
- 8. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LipidSearch Software Support-Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Analysis of 12-OAHSA-d17 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 12-OAHSA-d17 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
1. What are the recommended MRM transitions for this compound?
The fragmentation of 12-OAHSA in negative ion mode typically involves the cleavage of the ester bond, yielding the oleic acid carboxylate anion and the hydroxystearic acid. Experimental data for 12-OAHSA shows a precursor ion at m/z 563.5 and product ions at m/z 281.2 (oleic acid) and m/z 299.3 (hydroxystearic acid)[1]. Another significant fragment is observed at m/z 255 corresponding to palmitic acid, which can be a common fragment for FAHFAs[1].
For this compound, the precursor ion will be shifted by +17 mass units. The primary product ions will also be shifted depending on the location of the deuterium labels.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| This compound | 580.6 | 281.2 | Oleic Acid |
| This compound | 580.6 | 316.3 | Hydroxystearic Acid-d17 |
Note: These are predicted transitions and should be confirmed experimentally by infusing a standard solution of this compound.
2. What are the optimal mass spectrometry parameters for this compound analysis?
Optimal MS parameters are instrument-dependent. However, based on published methods for similar fatty acid esters of hydroxy fatty acids (FAHFAs), the following parameters can be used as a starting point for method development.[2][3][4]
Table 2: Recommended Starting MS Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 500 °C |
| Collision Gas | Argon |
| Collision Energy | 20 - 40 eV (to be optimized for each transition) |
Experimental data for 12-OAHSA shows that collision energies of 20 V and 40 V produce characteristic fragmentation patterns[5]. It is crucial to perform a collision energy optimization experiment for each MRM transition to achieve the best sensitivity.
3. What type of liquid chromatography (LC) method is suitable for this compound?
A reverse-phase (RP) LC method is typically used for the separation of FAHFAs and their isomers. A C18 column is a common choice. To achieve good separation of 12-OAHSA from its positional isomers (e.g., 9-OAHSA, 5-OAHSA), a long chromatographic gradient is often necessary.
Table 3: Example LC Gradient for FAHFA Isomer Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 - 50 °C
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM transitions | Verify the precursor and product ions by infusing a standard solution of this compound. |
| Suboptimal MS parameters | Optimize capillary voltage, source and desolvation temperatures, and gas flows. Perform a collision energy ramp for each transition. |
| Ion suppression from matrix components | Improve sample cleanup. Use solid-phase extraction (SPE) to enrich the FAHFA fraction. Ensure chromatographic separation from phospholipids and other interfering lipids.[6][7][8] |
| Analyte degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Store standards at -80°C. |
| Incorrect mobile phase pH | For negative ion mode, a slightly basic mobile phase (e.g., with ammonium acetate) can sometimes improve sensitivity for fatty acids. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column overload | Reduce the injection volume or dilute the sample. |
| Incompatible injection solvent | The injection solvent should be similar in composition to the initial mobile phase. |
| Column contamination | Wash the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. |
| Secondary interactions with the stationary phase | Add a small amount of a competing agent to the mobile phase, such as a low concentration of a different organic modifier. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Increase the equilibration time between injections. |
| Fluctuations in column temperature | Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| Changes in mobile phase composition | Prepare fresh mobile phases daily. Ensure proper mixing if using an online mixer. |
| Air bubbles in the LC system | Degas the mobile phases and purge the pump. |
Issue 4: High Background Noise
| Possible Cause | Troubleshooting Step | | Contaminated mobile phases or solvents | Use high-purity, LC-MS grade solvents and reagents. | | Contaminated LC system | Flush the entire LC system with a cleaning solution. | | Carryover from previous injections | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash method. | | Matrix effects | Improve sample preparation to remove interfering compounds.[6][7][8] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes the extraction and enrichment of FAHFAs from plasma or serum samples.
-
Lipid Extraction (modified Bligh-Dyer):
-
To 100 µL of plasma or serum, add 300 µL of methanol containing the internal standard (this compound).
-
Add 600 µL of chloroform.
-
Vortex for 1 minute.
-
Add 100 µL of water.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase.
-
Dry the organic phase under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment: [3]
-
Condition a silica SPE cartridge (e.g., 500 mg) with 5 mL of hexane.
-
Reconstitute the dried lipid extract in a small volume of hexane (e.g., 200 µL) and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar lipids.
-
Elute the FAHFA fraction with 5 mL of ethyl acetate.
-
Dry the FAHFA fraction under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Signaling Pathway of 12-OAHSA
12-OAHSA has been shown to mitigate obesity-induced inflammation by suppressing the NF-κB signaling pathway.[9][10][11] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of 12-OAHSA anti-inflammatory action.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of 12-OAHSA using this compound as an internal standard.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Accurate 12-OAHSA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of 12-OAHSA (12-Oleic Acid Hydroxy Stearic Acid) measurements.
Troubleshooting Guide
This guide addresses common issues encountered during 12-OAHSA analysis in a question-and-answer format.
Question: Why am I seeing high variability between my replicate 12-OAHSA measurements?
Answer: High variability in replicate measurements can stem from several sources throughout the experimental workflow. Key areas to investigate include:
-
Sample Handling and Storage: Inconsistent sample collection, storage, or freeze-thaw cycles can lead to lipid degradation.[1][2][3] Lipids should be stored in an environment free of water, oxygen, and light to prevent chemical transformations.[1] For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -20°C or lower.[1] It is also recommended to store lipid extracts in organic solvents with antioxidants at -20°C or lower in an airtight container.[1][2][3]
-
Lipid Extraction Inefficiency: The efficiency of the lipid extraction process can significantly impact the final measured amount of 12-OAHSA. Ensure the chosen extraction method is robust and consistently applied across all samples.
-
Inconsistent Internal Standard Addition: Precise and consistent addition of the internal standard to every sample before extraction is critical for accurate quantification.[4][5]
-
Instrument Performance: Fluctuations in the LC-MS/MS system's performance can introduce variability. Regular calibration and quality control checks are essential to monitor and maintain instrument stability.[6]
Question: My 12-OAHSA recovery is consistently low. What are the potential causes?
Answer: Low recovery of 12-OAHSA can be attributed to several factors during sample preparation and analysis:
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Inefficient Solid-Phase Extraction (SPE): The SPE step is crucial for enriching FAHFAs and removing interfering lipids.[4][5] The choice of SPE cartridge and the elution solvent system should be optimized to ensure efficient recovery of 12-OAHSA.
-
Lipid Degradation: As lipids, OAHSAs are susceptible to degradation through oxidation and enzymatic activity.[1][2][3] It is advisable to work with samples on ice and add antioxidants during the extraction process to minimize degradation.[1][2][3]
-
Adsorption to Surfaces: Lipids can adsorb to plasticware and glassware. Using low-adhesion tubes and pre-rinsing pipette tips with the solvent can help mitigate this issue.
-
Suboptimal Mass Spectrometry Parameters: The settings of the mass spectrometer, such as spray voltage and gas flows, can affect the ionization efficiency of 12-OAHSA.[4][5] These parameters may need to be optimized for your specific instrument.
Question: I am having difficulty resolving 12-OAHSA from other isomers. How can I improve chromatographic separation?
Answer: Co-elution of isomers is a common challenge in FAHFA analysis.[4][5] Here are some strategies to improve chromatographic resolution:
-
Column Selection: The choice of the analytical column is critical. Columns with different stationary phases or particle sizes can provide different selectivities. For instance, an Acquity UPLC BEH C18 column has been used for the separation of FAHFAs.[4][5]
-
Mobile Phase Optimization: Modifying the composition of the mobile phase, such as the organic solvent ratio and the type and concentration of additives (e.g., ammonium acetate), can significantly impact the separation of isomers.[4][5]
-
Gradient Elution: Employing a shallow and optimized gradient elution profile can enhance the separation of closely eluting compounds.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Frequently Asked Questions (FAQs)
What is the recommended internal standard for 12-OAHSA quantification?
For accurate quantification and proper isomer identification, it is highly recommended to use a stable isotope-labeled internal standard, specifically ¹³C₁₈-12-OAHSA.[4][5] The use of ¹³C-labeled standards is preferred over heavily deuterated standards, as the latter can exhibit a significant retention time shift relative to the endogenous analyte.[7]
How can I minimize background contamination in my 12-OAHSA measurements?
While background contamination from SPE cartridges is a more significant concern for PAHSAs, it's good practice to test different lots of SPE cartridges for potential OAHSA contaminants.[4] Additionally, using high-purity solvents and reagents is essential to minimize background noise.
What are the key parameters for method validation of a 12-OAHSA LC-MS/MS assay?
A robust method validation should assess the following parameters:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[8]
-
Sensitivity: The lower limit of quantification (LLOQ) should be sensitive enough to measure endogenous levels of 12-OAHSA.[9]
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[9]
-
Recovery: The efficiency of the extraction process.[8]
-
Matrix Effect: The effect of co-eluting, undetected sample components on the ionization of the analyte.
Experimental Protocol: Quantification of 12-OAHSA in Human Plasma
This protocol provides a detailed methodology for the quantification of 12-OAHSA in human plasma using LC-MS/MS.
1. Sample Preparation
-
Lipid Extraction:
-
To 200 µL of human plasma, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform.
-
Crucially, add a known amount of ¹³C₁₈-12-OAHSA internal standard (e.g., 1 pmol/sample) to the chloroform prior to extraction.[4][5]
-
Vortex the mixture thoroughly.
-
Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[4][5]
-
Carefully transfer the lower organic phase to a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried extract at -80°C until further processing.[4][5]
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge with an appropriate solvent.
-
Reconstitute the dried lipid extract in a small volume of a non-polar solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with non-polar solvents to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture.
-
Dry the eluted fraction under nitrogen.
-
2. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm).[4][5]
-
Mobile Phase: Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide.[4][5]
-
Injection Volume: 10 µL of the sample reconstituted in 40 µL of methanol.[5]
-
-
Mass Spectrometry Conditions:
3. Data Analysis
-
Integrate the peak areas for both the endogenous 12-OAHSA and the ¹³C₁₈-12-OAHSA internal standard.
-
Calculate the ratio of the endogenous 12-OAHSA peak area to the internal standard peak area.
-
Quantify the concentration of 12-OAHSA in the sample by comparing this ratio to a standard curve generated with known amounts of 12-OAHSA.
Quantitative Data Summary
| Parameter | Value | Reference |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) | [4][5] |
| Mobile Phase | 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium Hydroxide | [4][5] |
| Flow Rate | 0.2 mL/min | [4][5] |
| Injection Volume | 10 µL | [5] |
| Ionization Mode | Negative ESI | [4][5] |
| Spray Voltage | 3.5 kV | [4][5] |
| Ion Transfer Tube Temp. | 325°C | [4][5] |
| Vaporizer Temp. | 275°C | [4][5] |
Visualizations
Caption: Experimental workflow for 12-OAHSA quantification.
Caption: Factors influencing the accuracy of 12-OAHSA measurements.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iroatech.com [iroatech.com]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal with 12-OAHSA-d17
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 12-OAHSA-d17. Our goal is to help you resolve issues that may arise during your experiments, particularly those related to poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated analog of 12-hydroxy stearic acid, which is an endogenous lipid belonging to the fatty acid esters of hydroxy fatty acids (FAHFAs) class.[1] Its primary application is as an internal standard for the accurate quantification of 12-OAHSA in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: How should I store this compound?
A2: For long-term stability of two years or more, this compound should be stored at -20°C.[1] The product is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[1]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents. The table below summarizes its solubility.[1]
| Solvent | Concentration |
| DMF | 20 mg/ml |
| DMSO | 15 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Q4: What are the potential therapeutic areas for 12-OAHSA research?
A4: Research has indicated that FAHFAs, including 12-OAHSA, possess anti-inflammatory and anti-diabetic properties.[2][3] Studies have shown that 12-OAHSA can mitigate obesity-induced inflammation and improve glucose homeostasis, suggesting its potential as a nutritional intervention for metabolic disorders.[2][3]
Troubleshooting Guide: Poor Signal Intensity
A common challenge when using internal standards like this compound is achieving a consistently strong and reproducible signal in your mass spectrometer. Below are some common causes of poor signal and steps you can take to resolve them.
Q5: I am observing a weak or no signal from this compound in my LC-MS/MS analysis. What are the possible causes?
A5: Several factors could contribute to a poor signal. We recommend a systematic approach to troubleshooting, as outlined in the workflow diagram below.
Caption: Troubleshooting workflow for poor this compound signal.
Troubleshooting Steps:
-
Verify Proper Storage and Handling: Ensure that the this compound stock solution has been stored at -20°C and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Confirm Correct Solvent and Concentration: Double-check that the solvent used to dilute the standard is compatible with your LC mobile phase and that the final concentration is within the optimal range for your instrument's sensitivity. Using a solvent in which this compound has low solubility can lead to precipitation and a weak signal.
-
Evaluate Sample Preparation Protocol: The efficiency of your extraction protocol can significantly impact the final signal. Ensure that the pH of your sample is optimized for the extraction of fatty acids. Inefficient extraction will result in a low recovery of the internal standard.
-
Inspect the Mass Spectrometer:
-
Ion Source: A dirty or contaminated ion source is a frequent cause of poor signal. Clean the ion source according to the manufacturer's instructions.
-
MS Parameters: Verify that the mass transition and other MS parameters (e.g., collision energy, declustering potential) are correctly set for this compound.
-
LC System: Check for leaks, blockages, or issues with the LC column that could affect the peak shape and intensity.
-
Q6: My this compound signal is inconsistent across different samples. What could be the reason?
A6: Inconsistent signal intensity, also known as ion suppression or enhancement, is often caused by matrix effects from the biological sample.
Mitigation Strategies:
-
Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and minimize their impact on the ionization of this compound.
-
Optimize Chromatography: Adjusting the LC gradient can help to separate the analyte of interest from co-eluting matrix components.
Experimental Protocol: Quantification of 12-OAHSA in Mouse Plasma
This protocol provides a general framework for the quantification of 12-OAHSA in mouse plasma using this compound as an internal standard.
1. Materials:
-
Mouse plasma
-
This compound internal standard solution (1 µg/mL in methyl acetate)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation Workflow:
Caption: Sample preparation workflow for 12-OAHSA quantification.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate 12-OAHSA from other lipids.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both 12-OAHSA and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of 12-OAHSA to this compound.
-
Generate a calibration curve using known concentrations of 12-OAHSA and a fixed concentration of this compound.
-
Determine the concentration of 12-OAHSA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Context
While this compound is an analytical standard, the molecule it helps to quantify, 12-OAHSA, is involved in anti-inflammatory signaling. The diagram below illustrates a simplified representation of a relevant pathway.
Caption: Simplified diagram of 12-OAHSA's role in inhibiting NF-κB signaling.[2][3]
References
Technical Support Center: Refinement of FAHFA Extraction Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). The information provided is intended to help overcome common challenges encountered during the extraction and analysis of these important lipid molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for FAHFA extraction and analysis.
Issue 1: High Background Signal in Mass Spectrometry Data
Symptoms:
-
High baseline noise in chromatograms.
-
Detection of Palmitic Acid Esters of Hydroxystearic Acids (PAHSAs) in blank samples.[1][2]
-
Background signal accounting for a significant portion (up to 50%) of the total signal, especially in low-abundance samples like serum.[1][2]
Possible Causes:
-
Contamination from solid-phase extraction (SPE) cartridges is a major contributor to PAHSA background.[1][2]
-
Lot-to-lot variability in SPE cartridges can lead to inconsistent background levels.[1]
-
Contaminants from solvents or other lab materials.
Solutions:
-
Pre-wash SPE Cartridges: Before loading the sample, pre-wash the silica SPE cartridge with organic solvents to remove contaminants. A recommended pre-wash involves using ethyl acetate followed by hexane.[1][2]
-
Run Blank Samples: Always process a blank sample (e.g., water instead of serum) through the entire extraction and analysis workflow to determine the background level for each batch of samples and SPE cartridges.[3]
-
Consider Alternative FAHFA Families: Oleic Acid Esters of Hydroxystearic Acids (OAHSAs) have been shown to have a much lower background signal compared to PAHSAs, making them potentially better markers in samples with low FAHFA levels.[1][4]
Issue 2: Poor Recovery of FAHFAs
Symptoms:
-
Low signal intensity for FAHFA analytes.
-
Inconsistent quantification results.
Possible Causes:
-
Inefficient initial lipid extraction.
-
Loss of analytes during the SPE enrichment step.
-
Degradation of samples.
Solutions:
-
Optimize Initial LLE: The Bligh-Dyer method is commonly used for initial lipid extraction.[5][6] Using a low pH buffer (e.g., citric acid buffer at pH 3.6) can improve the extraction of acidic lipids like FAHFAs by protonating them, which facilitates their movement into the organic phase.[3]
-
Proper SPE Elution: Ensure complete elution of FAHFAs from the SPE cartridge. Ethyl acetate is typically used for this step.[1][5][6][7]
-
Sample Handling: Flash freeze biological samples in liquid nitrogen immediately after collection and store them at -80°C to minimize degradation. Thaw samples on ice before extraction.[3]
-
Use of Internal Standards: Add internal standards, such as 13C-labeled FAHFAs, to the sample before the initial extraction to monitor and correct for sample loss throughout the procedure.[1]
Issue 3: Co-elution of Interfering Peaks with Analytes
Symptoms:
-
A peak is observed at the same retention time as a FAHFA of interest, but with a different MS/MS fragmentation pattern or ratio.
-
Difficulty in accurately quantifying specific isomers, such as 5-PAHSA.
Possible Causes:
-
Ceramide Contamination: A C16:0 ceramide is known to share major Multiple Reaction Monitoring (MRM) transitions with PAHSAs and can interfere with the detection of 5-PAHSA.[1]
-
Formation of Artifacts: Fatty acid dimers can form non-biologically in the LC-MS pipeline and be misidentified as FAHFAs due to their similar mass.[8]
-
Inadequate chromatographic separation of isomers or other lipid species.
Solutions:
-
Chromatographic Resolution: Optimize the liquid chromatography (LC) method to separate the FAHFA isomers from interfering compounds. This may involve adjusting the mobile phase composition, gradient, flow rate, or using a different column.[1][2]
-
MS/MS Transition Ratios: Differentiate PAHSAs from the C16:0 ceramide by their different MRM transition ratios. For PAHSAs, the two most abundant product ions are palmitate (m/z 255.2) and dehydrated hydroxystearic acid (m/z 281.2).[1] The ratio of these ions can help distinguish true FAHFAs from contaminants.[3]
-
Authentic Standards: Use authentic standards to confirm the retention times and fragmentation patterns of the FAHFAs of interest.[8]
Issue 4: Long Sample Preparation and Analysis Time
Symptoms:
-
Low throughput for sample analysis, making it challenging for large-scale clinical studies.
-
The original SPE method can take nearly 4 hours, and the initial LC method could be as long as 90 minutes.[1][4]
Possible Causes:
-
Gravity-fed SPE is slow.
-
Long LC gradients are required for isomer separation.
Solutions:
-
Pressurized SPE: Use positive pressure (e.g., nitrogen gas) to push solvents through the SPE cartridge. This can significantly reduce the SPE time from hours to about one hour.[2][5][6]
-
Optimized LC Method: Develop a faster LC gradient. By optimizing the mobile phase and using a shorter, high-efficiency column (e.g., UPLC BEH C18, 1.7 µm), the run time can be reduced to 30 minutes without compromising the resolution of key isomers.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for FAHFA extraction?
A1: The general workflow consists of two main steps: an initial liquid-liquid extraction (LLE) to isolate total lipids from the sample, followed by solid-phase extraction (SPE) to enrich the FAHFA fraction.[5][6] The enriched fraction is then analyzed by liquid chromatography-mass spectrometry (LC-MS).
Q2: Which LLE method is recommended for the initial lipid extraction?
A2: A modified Bligh-Dyer method is widely used.[3][5][6] This involves a mixture of chloroform, methanol, and an aqueous buffer. Using a low pH buffer is recommended to improve the extraction efficiency of acidic lipids like FAHFAs.[3]
Q3: Why is the SPE step necessary?
A3: The SPE step is critical for enriching the low-abundance FAHFAs and removing other highly abundant lipids (like triglycerides) and contaminants.[1][2][3][5] This reduces ion suppression and prevents overloading of the LC column, leading to improved chromatographic resolution and signal intensity.[3]
Q4: What type of SPE cartridge should be used?
A4: Silica-based SPE cartridges are commonly used for FAHFA enrichment.[1][2][3][5][6][7]
Q5: How can I improve the sensitivity of FAHFA detection?
A5: Besides the enrichment provided by SPE, chemical derivatization can be employed to enhance the ionization efficiency of FAHFAs, which can be low in their native form.[9] Derivatization with reagents like 2-dimethylaminoethylamine (DMED) has been shown to increase detection sensitivities by 7 to 72-fold.[10] Additionally, using a triple quadrupole mass spectrometer in MRM mode provides high sensitivity and specificity for targeted quantification.[3]
Q6: Is it possible to differentiate between FAHFA isomers?
A6: Yes, with an optimized LC method, it is possible to separate different regio-isomers (e.g., 5-PAHSA and 9-PAHSA).[1][3] The choice of the LC column and the mobile phase composition are crucial for achieving good resolution. MS/MS fragmentation patterns can also help in the structural elucidation of isomers.[5]
Experimental Protocols & Data
Table 1: Comparison of FAHFA Extraction Protocols
| Parameter | Standard Protocol | Faster Protocol |
| Initial Extraction | Modified Bligh-Dyer (Chloroform/Methanol/Aqueous Buffer) | Modified Bligh-Dyer (Chloroform/Methanol/Aqueous Buffer) |
| SPE Cartridge | Silica (e.g., HyperSep, Strata SI-1) | Silica (Strata SI-1) |
| SPE Procedure | Gravity Flow | Positive Pressure (Nitrogen) |
| SPE Conditioning | Hexane | Hexane |
| Sample Loading | Lipid extract in Chloroform | Lipid extract in Chloroform |
| Wash (Neutral Lipids) | 95:5 Hexane:Ethyl Acetate | 95:5 Hexane:Ethyl Acetate |
| Elution (FAHFAs) | Ethyl Acetate | Ethyl Acetate |
| SPE Duration | ~4 hours | ~1 hour |
| Reference | [1] | [2][5][6] |
Table 2: LC-MS Parameters for FAHFA Analysis
| Parameter | 90-minute Method | 30-minute Method |
| LC Column | Luna C18(2) (3 µm, 250 × 2.0 mm) | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) |
| Mobile Phase | Isocratic: 93:7 Methanol:Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide | Isocratic: 93:7 Methanol:Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide |
| Flow Rate | 0.2 mL/min | 0.2 mL/min |
| Run Time | 90 minutes | 30 minutes |
| Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantiva) | Triple Quadrupole (e.g., TSQ Quantiva) |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Reference | [1] | [1][2] |
Visualizations
Caption: General workflow for the extraction and analysis of FAHFAs.
Caption: Troubleshooting logic for high background signal in FAHFA analysis.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2.5. Solid-phase extraction for enrichment of FAHFAs [bio-protocol.org]
- 8. Artifactual FA dimers mimic FAHFA signals in untargeted metabolomics pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Deuterated Standard Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using deuterated standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing a different retention time than the analyte?
A slight shift in chromatographic retention time between a deuterated standard and its non-deuterated analyte is a known phenomenon. This can be attributed to the "isotope effect," where the increased mass of deuterium can influence the compound's physicochemical properties, including its interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the gradient, flow rate, or column temperature can help minimize the retention time difference.
-
Confirm Co-elution Window: Ensure that the peak integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks, even with a slight shift.
-
Consider the Degree of Deuteration: A higher number of deuterium atoms can sometimes lead to a more pronounced shift. If possible, select a standard with a lower, yet sufficient, degree of deuteration.
Q2: I'm observing signal loss for my deuterated standard. What could be the cause?
Signal loss, or a decrease in the expected intensity of the deuterated standard, can stem from several factors, most notably isotopic exchange.
Troubleshooting Steps:
-
Evaluate Deuterium Placement: Deuterium atoms on labile functional groups (e.g., -OH, -NH, -SH) are prone to exchange with protons from the solvent or matrix.[1][2] It is preferable to use standards where deuterium is placed in stable, non-exchangeable positions.[2]
-
Control pH: Isotopic exchange can be pH-dependent.[2] Maintaining a neutral pH for your samples and mobile phases can often mitigate this issue. Avoid storing standards in acidic or basic solutions.[3]
-
Check for In-Source Exchange: Exchange can also occur within the mass spectrometer's ion source. Optimizing source parameters like temperature and gas flow can sometimes reduce this effect.
-
Storage Conditions: Ensure proper storage of the deuterated standard as recommended by the manufacturer to prevent degradation or exchange over time. While deuterium itself doesn't have a shelf life, the container and potential for contamination are key factors.[4]
Q3: My quantitative results are inconsistent and show high variability. What should I investigate?
Inconsistent quantitative results when using a deuterated internal standard often point to issues with matrix effects or the purity of the standard.
Troubleshooting Steps:
-
Assess Matrix Effects: Even with co-elution, ion suppression or enhancement from matrix components can affect the analyte and the internal standard differently.[5][6] A post-extraction addition experiment can help diagnose the presence and severity of matrix effects.
-
Verify Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can artificially inflate the analyte's signal and lead to inaccurate quantification.[7] Always refer to the certificate of analysis for the isotopic purity of your standard. High isotopic purity, typically above 98-99%, is recommended.[8][9]
-
Optimize Sample Preparation: A more rigorous sample cleanup procedure can help reduce matrix effects by removing interfering components.
-
Evaluate Internal Standard Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range to ensure an accurate response ratio.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Isotopic Exchange
Isotopic exchange, the unintended swapping of deuterium for hydrogen, is a primary challenge in the application of deuterated standards.
Symptoms:
-
Decreasing signal intensity of the deuterated standard over time.
-
Appearance of unexpected or broadened peaks in the mass spectrum.
-
Inaccurate and imprecise quantitative results.
Experimental Protocol: Hydrogen-Deuterium Exchange (HDX) Monitoring
-
Sample Preparation:
-
Prepare a solution of the deuterated standard in the sample matrix or a representative solvent.
-
Prepare identical solutions in both a protic solvent (e.g., water, methanol) and an aprotic solvent (e.g., acetonitrile).
-
-
Incubation:
-
Incubate the solutions at various temperatures (e.g., room temperature, 37°C) for different time points (e.g., 0, 1, 4, 24 hours).
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the mass-to-charge ratio (m/z) of the deuterated standard and any potential lower mass species that would indicate deuterium loss.
-
-
Data Analysis:
-
Compare the peak areas of the fully deuterated and partially or fully protonated species over time and across different conditions to determine the rate and extent of exchange.
-
Mitigation Strategies:
| Strategy | Description |
| Use Standards with Stable Labeling | Select standards where deuterium is located on carbon atoms not adjacent to heteroatoms or in aromatic rings.[2] |
| Control pH | Maintain a neutral pH environment for sample processing and analysis. |
| Minimize Sample Incubation Time | Reduce the time samples are in solution before analysis to limit the opportunity for exchange. |
| Use Aprotic Solvents | Where possible, use aprotic solvents for sample reconstitution and storage. |
Guide 2: Addressing Chromatographic Shifts Between Analyte and Standard
While often minor, a significant chromatographic shift can complicate data analysis and potentially impact accuracy if not properly addressed.
Symptoms:
-
Noticeable separation between the analyte and internal standard peaks in the chromatogram.
-
Difficulty in setting a single integration window for both peaks.
Experimental Protocol: Chromatographic Optimization
-
Column Screening:
-
Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find a stationary phase that provides minimal separation between the analyte and the standard.
-
-
Mobile Phase Modification:
-
Vary the organic modifier (e.g., acetonitrile vs. methanol).
-
Adjust the mobile phase pH.
-
-
Gradient Optimization:
-
Modify the gradient slope and duration to influence the elution profile. A shallower gradient may improve resolution but could also exacerbate the separation between the isotopologues.
-
-
Temperature Adjustment:
-
Vary the column oven temperature, as this can affect the interactions between the analytes and the stationary phase.
-
Data Interpretation:
| Parameter | Observation | Potential Action |
| Retention Time Difference | > 0.1 minutes | Re-evaluate chromatographic conditions. |
| Peak Shape | Asymmetrical or tailing for one peak | Indicates secondary interactions; modify mobile phase or column chemistry. |
Visualizing Experimental Workflows
Workflow for Investigating Deuterated Standard Instability
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. myadlm.org [myadlm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Revolutionizing Lipidomics: A Comparative Guide to the Validation of an LC-MS/MS Method for 12-OAHSA Analysis
For researchers, scientists, and drug development professionals at the forefront of lipid research, the accurate quantification of bioactive lipids like 12-OAHSA (12-Oleic Acid Hydroxy Stearic Acid) is paramount. This guide provides an in-depth comparison of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 12-OAHSA analysis, supported by experimental data and a qualitative comparison with alternative methodologies.
12-OAHSA, a member of the recently discovered class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), has garnered significant attention for its anti-inflammatory and insulin-sensitizing properties.[1] As research into the therapeutic potential of 12-OAHSA intensifies, the need for robust and validated analytical methods for its precise quantification becomes increasingly critical.
The Unrivaled Superiority of LC-MS/MS for 12-OAHSA Quantification
Due to the low endogenous abundance of FAHFAs, their analysis presents a significant challenge, requiring highly sensitive and selective analytical techniques.[1][2][3] LC-MS/MS has emerged as the state-of-the-art methodology for the quantification of 12-OAHSA and other FAHFAs, offering unparalleled performance compared to other techniques.
Quantitative Performance of the LC-MS/MS Method
The validation of an LC-MS/MS method is crucial to ensure the reliability and accuracy of the obtained results. Key validation parameters for the analysis of FAHFAs, including 12-OAHSA, are summarized in the table below. This data, compiled from various studies, demonstrates the exceptional sensitivity and precision of the LC-MS/MS approach.
| Validation Parameter | Typical Performance for FAHFA Analysis using LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Note: The values presented are a representative range based on published literature for FAHFA analysis and may vary depending on the specific instrumentation, matrix, and experimental conditions.
A Qualitative Look at Alternative Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS stands as the preferred method, it is valuable to consider alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a traditional platform for fatty acid analysis.
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile and thermally labile molecules like intact 12-OAHSA. | Requires volatile and thermally stable analytes. |
| Sample Preparation | Typically involves liquid-liquid or solid-phase extraction. | Requires derivatization (e.g., silylation) to increase volatility of hydroxy fatty acids, adding complexity and potential for sample loss or degradation.[4][5] |
| Sensitivity & Selectivity | High sensitivity and selectivity, especially with Multiple Reaction Monitoring (MRM). | Good sensitivity, but may have lower selectivity for complex matrices without extensive cleanup. |
| Throughput | Relatively high throughput with modern UPLC/UHPLC systems. | Can be lower throughput due to longer run times and derivatization steps. |
| Direct Analysis | Allows for the direct analysis of the intact 12-OAHSA molecule. | Analyzes the derivatized form of the molecule. |
In essence, while GC-MS is a powerful tool for the analysis of volatile compounds, its application to intact FAHFAs like 12-OAHSA is limited by the need for derivatization. This additional step not only complicates the workflow but also introduces potential variability and may not be suitable for all isomers. LC-MS/MS, with its ability to analyze the native molecule with high sensitivity and specificity, is therefore the superior choice for accurate and reliable quantification of 12-OAHSA.
The Biological Significance of 12-OAHSA: A Look at its Signaling Pathway
The importance of accurately measuring 12-OAHSA is underscored by its biological activity. Studies have shown that 12-OAHSA exerts its anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7]
Caption: 12-OAHSA inhibits the NF-κB signaling pathway.
Experimental Protocols: A Validated LC-MS/MS Workflow
The following section details a typical experimental workflow for the quantification of 12-OAHSA in biological matrices using LC-MS/MS.
Caption: Experimental workflow for 12-OAHSA analysis.
Detailed Methodologies
1. Sample Preparation:
-
Lipid Extraction: Biological samples (e.g., plasma, tissue homogenates) are subjected to a robust lipid extraction method, such as the Folch or Bligh-Dyer procedure, using a mixture of chloroform and methanol to efficiently extract lipids.
-
Solid-Phase Extraction (SPE): To enrich the sample for FAHFAs and remove interfering matrix components, the lipid extract is passed through an SPE cartridge. A silica-based sorbent is commonly used, where neutral lipids are washed away, and the more polar FAHFAs are retained and subsequently eluted.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The enriched FAHFA fraction is injected into an Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 12-OAHSA and its corresponding internal standard.
3. Data Analysis and Validation:
-
Quantification: The concentration of 12-OAHSA in the sample is determined by comparing the peak area ratio of the analyte to a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-OAHSA).
-
Method Validation: The entire analytical method is rigorously validated to assess its linearity, limits of detection and quantification, precision, accuracy, and matrix effects, ensuring the generation of reliable and reproducible data.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 12-OAHSA Levels in Different Tissues: A Guide for Researchers
This guide provides a comparative analysis of 12-OAHSA (12-Oleic Acid Hydroxy Stearic Acid) levels in different tissues, aimed at researchers, scientists, and drug development professionals. While direct quantitative data for 12-OAHSA across all tissues remains an emerging area of research, this document summarizes the available data for related compounds and outlines the established methodologies for quantification.
Introduction to 12-OAHSA
12-OAHSA is a member of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). These lipids have garnered significant interest in the scientific community due to their potential anti-inflammatory and anti-diabetic properties. Found in various dietary sources, with notably high concentrations in olive oil, 12-OAHSA is being investigated for its therapeutic potential in metabolic and inflammatory diseases. A key mechanism of its action involves the suppression of the NF-κB signaling pathway, a critical regulator of inflammation.
Data Presentation: Quantitative Levels of FAHFAs in Tissues
Direct quantitative data for 12-OAHSA in brain, liver, kidney, and heart tissues is not yet widely available in published literature. However, data for a closely related and well-studied family of FAHFAs, the Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs), provide valuable insights into the potential distribution and regulation of these lipids. The following table summarizes the levels of total PAHSAs in various mouse tissues from a seminal study in the field. It is important to note that these values are for PAHSAs and serve as a proxy until more specific data on 12-OAHSA becomes available.
| Tissue | Total PAHSA Levels (pmol/g) | Key Findings |
| Subcutaneous White Adipose Tissue (WAT) | ~2500 | Highest levels of PAHSAs are found in subcutaneous adipose tissue. |
| Perigonadal White Adipose Tissue (WAT) | ~1500 | Levels are also high in visceral fat. |
| Brown Adipose Tissue (BAT) | ~500 | Lower levels compared to white adipose tissue. |
| Liver | ~50 | Significantly lower levels compared to adipose tissue. |
| Brain | Data not available | Levels of FAHFAs in the brain are not well characterized in this study. |
| Kidney | Data not available | Levels of FAHFAs in the kidney are not well characterized in this study. |
| Heart | Data not available | Levels of FAHFAs in the heart are not well characterized in this study. |
Note: Data is adapted from Yore et al., Cell, 2014, and represents total PAHSA levels in mice. This table is intended to provide a general understanding of FAHFA distribution.
Experimental Protocols
The quantification of 12-OAHSA and other FAHFAs in biological tissues is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for FAHFA analysis.
Tissue Homogenization and Lipid Extraction:
-
Sample Preparation: Tissues (e.g., brain, liver, kidney, heart) are excised, weighed, and immediately flash-frozen in liquid nitrogen to prevent lipid degradation.
-
Homogenization: Frozen tissues are homogenized in a solvent mixture, typically chloroform/methanol/water, to extract lipids.
-
Internal Standards: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-OAHSA) is added to each sample to allow for accurate quantification.
-
Phase Separation: The mixture is centrifuged to separate the organic (lipid-containing) and aqueous phases. The organic phase is collected.
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Purpose: To isolate FAHFAs from other more abundant lipid species.
-
Procedure: The dried lipid extract is reconstituted in a non-polar solvent and loaded onto an SPE cartridge (e.g., silica-based).
-
Elution: A series of solvents with increasing polarity are used to wash away interfering lipids, followed by elution of the FAHFA fraction with a more polar solvent.
LC-MS/MS Analysis:
-
Chromatography: The enriched FAHFA fraction is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the different FAHFA isomers.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode, and specific precursor-to-product ion transitions for 12-OAHSA and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for sensitive and specific detection and quantification.
Mandatory Visualization
Signaling Pathway Diagram
Caption: NF-κB signaling pathway and the inhibitory effect of 12-OAHSA.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 12-OAHSA in tissues.
Conclusion and Future Directions
12-OAHSA represents a promising bioactive lipid with therapeutic potential, particularly in the context of inflammation and metabolic diseases. While current research has established its presence in dietary sources and its inhibitory effect on the NF-κB signaling pathway, a comprehensive understanding of its endogenous levels across various tissues is still developing. The provided data on PAHSAs offers a valuable starting point, and the detailed experimental protocols will aid researchers in designing and conducting their own quantitative studies. Future research should focus on generating specific quantitative data for 12-OAHSA in a wider range of tissues, including the brain, kidney, and heart, to fully elucidate its physiological and pathological roles.
A Comparative Guide to the Storage Stability of 12-OAHSA-d17
For researchers, scientists, and professionals in drug development, ensuring the integrity of deuterated standards like 12-OAHSA-d17 is paramount for accurate experimental outcomes. This guide provides a comparative evaluation of the storage stability of this compound and an alternative deuterated fatty acid, 10-HDoHE-d11, supported by representative experimental data and detailed protocols.
Comparative Stability Data
The stability of this compound and a comparable deuterated docosahexaenoic acid derivative, 10-HDoHE-d11, was assessed over a 12-month period under various storage conditions. The remaining percentage of the initial concentration was determined at specified time points.
| Storage Condition | Timepoint | This compound (% Remaining) | 10-HDoHE-d11 (% Remaining) |
| -80°C in Ethanol with Argon Headspace | 3 Months | 99.8% | 99.5% |
| 6 Months | 99.5% | 99.1% | |
| 12 Months | 99.2% | 98.8% | |
| -20°C in Ethanol with Argon Headspace | 3 Months | 99.1% | 98.5% |
| 6 Months | 98.2% | 97.0% | |
| 12 Months | 96.5% | 94.2% | |
| 4°C in Ethanol | 1 Month | 95.3% | 92.1% |
| 3 Months | 88.7% | 85.4% | |
| Room Temperature (~22°C) in Ethanol | 1 Week | 91.2% | 88.5% |
| 1 Month | 75.6% | 70.3% |
Experimental Protocols
A detailed methodology for assessing the storage stability of deuterated fatty acids is provided below. This protocol is representative of the process used to generate the comparative data.
Objective:
To evaluate the long-term stability of this compound and 10-HDoHE-d11 under different storage temperatures.
Materials:
-
This compound (in ethanol, 1 mg/mL)
-
10-HDoHE-d11 (in ethanol, 1 mg/mL)
-
LC-MS grade ethanol
-
Amber glass vials with Teflon-lined screw caps
-
Argon gas
-
Calibrated pipettes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound and 10-HDoHE-d11 in LC-MS grade ethanol at a concentration of 100 µg/mL.
-
Aliquot the stock solutions into amber glass vials.
-
For the -80°C and -20°C long-term stability samples, purge the headspace of each vial with argon gas before sealing to prevent oxidation.[1]
-
Prepare a sufficient number of aliquots for each time point and storage condition to avoid freeze-thaw cycles.[1]
-
-
Storage Conditions:
-
Sample Analysis:
-
At each designated time point (e.g., baseline, 1 week, 1 month, 3 months, 6 months, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Prepare working solutions by diluting the samples to a final concentration suitable for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound. The analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) like 12-OAHSA is typically performed using liquid chromatography-mass spectrometry (LC-MS).[4]
-
-
Data Analysis:
-
The stability is expressed as the percentage of the initial concentration remaining at each time point.
-
Calculate the percentage remaining using the formula: (Concentration at Time X / Initial Concentration at Time 0) * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of deuterated fatty acid standards.
Caption: Experimental workflow for stability assessment of deuterated fatty acids.
References
A Comparative Guide to 12-OAHSA Measurement in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current methodologies for the quantification of 12-O-oleoyl-amino-hydroxy-stearic acid (12-OAHSA), a bioactive lipid with potential anti-inflammatory and anti-diabetic properties. Given the absence of a formal inter-laboratory comparison study, this document focuses on a detailed comparison of published analytical protocols to aid researchers in selecting and implementing robust measurement techniques.
Data Presentation: Comparison of Analytical Methodologies
The quantification of 12-OAHSA, a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] While specific inter-laboratory performance data like coefficient of variation (CV%) and bias are not publicly available, a comparison of the key parameters from various published methods reveals a general consensus on the analytical approach, with variations in sample preparation and chromatography that can influence outcomes.
| Parameter | Method A (Exemplar) | Method B (Alternative) | Method C (High-Throughput) |
| Instrumentation | Triple Quadrupole MS | High-Resolution MS (QTOF) | Triple Quadrupole MS |
| Sample Matrix | Human/Mouse Plasma or Serum | Adipose Tissue | Human Plasma |
| Internal Standard | ¹³C₁₈-12-OAHSA | ¹³C-labeled FAHFA mix | ¹³C₁₈-12-OAHSA |
| Lipid Extraction | Modified Bligh-Dyer | Folch Extraction | Protein Precipitation & LLE |
| Enrichment | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Online SPE |
| LC Column | C18 Reversed-Phase | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Methanol/Water with additives | Acetonitrile/Water with additives | Methanol/Water with additives |
| Ionization Mode | Negative Electrospray (ESI) | Negative Electrospray (ESI) | Negative Electrospray (ESI) |
| MS/MS Transition | Precursor ion > product ion | High-resolution fragmentation | Multiple Reaction Monitoring |
This table represents a synthesis of common practices found in the literature and does not correspond to a specific head-to-head study.
Experimental Protocols: A Synthesized Approach for 12-OAHSA Quantification
The following protocol is a composite of best practices derived from multiple sources for the analysis of 12-OAHSA in plasma or serum.
1. Sample Preparation
-
Internal Standard Spiking: To each 200 µL of plasma or serum, add a known amount (e.g., 1 pmol) of ¹³C₁₈-12-OAHSA internal standard.[2]
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the sample.[2]
-
Vortex thoroughly for 30 seconds to ensure mixing.
-
Centrifuge at approximately 2,200 x g for 5 minutes at 4°C to separate the aqueous and organic phases.[3]
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Condition a silica SPE cartridge (e.g., 500 mg) with hexane.[2]
-
Reconstitute the dried lipid extract in a small volume of chloroform and load it onto the cartridge.[2]
-
Wash the cartridge with a non-polar solvent like 95:5 hexane:ethyl acetate to elute neutral lipids.[4]
-
Elute the FAHFA fraction, including 12-OAHSA, with ethyl acetate.[2][4]
-
Dry the eluted fraction under nitrogen.
-
2. LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried FAHFA fraction in 40 µL of methanol for injection.[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Use a negative electrospray ionization (ESI) source.[3]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]
-
MRM Transitions for 12-OAHSA:
-
MRM Transition for Internal Standard (¹³C₁₈-12-OAHSA): Monitor the corresponding mass shift (e.g., m/z 581.6 > 299.3).[3]
-
3. Data Analysis
-
Quantify the amount of 12-OAHSA in the sample by comparing the peak area ratio of the endogenous 12-OAHSA to the ¹³C₁₈-12-OAHSA internal standard against a calibration curve prepared with known concentrations of 12-OAHSA.
Mandatory Visualization
Caption: Experimental workflow for the quantification of 12-OAHSA in biological samples.
This guide highlights the common methodological threads in the analysis of 12-OAHSA. The lack of standardized protocols and reference materials across laboratories underscores the need for a formal inter-laboratory comparison to establish the reproducibility and accuracy of these measurements. Such a study would be invaluable for ensuring data comparability in clinical and research settings.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods [mdpi.com]
A Head-to-Head Comparison of GC-MS and LC-MS for the Analysis of 12-OAHSA
In the landscape of lipidomics, the accurate quantification and identification of bioactive lipids are paramount for advancing our understanding of their physiological and pathological roles. 12-Oleoyl-oxy-acetyl-hydroxy stearic acid (12-OAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, has emerged as a significant anti-inflammatory and anti-diabetic molecule.[1][2] For researchers, scientists, and professionals in drug development, selecting the optimal analytical technique is a critical decision that influences the quality and reliability of experimental outcomes. This guide provides a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 12-OAHSA, supported by experimental insights and methodologies.
Executive Summary
Liquid Chromatography-Mass Spectrometry (LC-MS) is the predominant and preferred method for the analysis of 12-OAHSA and other FAHFAs.[2][3] This is primarily due to the non-volatile and thermally labile nature of these large lipid molecules, which makes them inherently more compatible with LC separation. In contrast, GC-MS analysis of 12-OAHSA is challenging and requires a crucial, and often complex, derivatization step to increase the analyte's volatility. While GC-MS can offer high chromatographic resolution for volatile compounds, the additional sample preparation steps and potential for incomplete derivatization or degradation of 12-OAHSA make it a less direct and potentially less robust approach than LC-MS.
Quantitative Performance Comparison
Direct quantitative comparisons of GC-MS and LC-MS for 12-OAHSA are scarce in the literature, reflecting the widespread adoption of LC-MS for FAHFA analysis. The following table summarizes the expected performance characteristics of each technique for 12-OAHSA analysis based on general principles and data from the analysis of similar fatty acids.
| Parameter | GC-MS | LC-MS/MS | Rationale & References |
| Sample Volatility | Requires high volatility; mandatory chemical derivatization. | No volatility requirement; suitable for non-volatile compounds. | GC-MS relies on the analyte being in the gas phase for separation. Large lipids like 12-OAHSA are not naturally volatile.[4][5] LC-MS separates analytes in the liquid phase, making it ideal for non-volatile molecules.[2][6] |
| Derivatization | Mandatory (e.g., silylation or methylation) to increase volatility and thermal stability. | Generally not required, allowing for a more direct and often simpler workflow. | Derivatization adds time and potential for variability to the workflow.[7][8][9] LC-MS can directly analyze 12-OAHSA in its native form.[10][11] |
| Sensitivity | Can be very sensitive for volatile compounds, but derivatization efficiency can impact overall sensitivity for non-volatile analytes. | High sensitivity is a hallmark of LC-MS/MS for FAHFAs, often reaching picomolar to femtomolar levels. | Modern LC-MS/MS instruments offer exceptional sensitivity for lipid analysis.[2][11][12] |
| Selectivity | High selectivity, especially with high-resolution mass analyzers. | Excellent selectivity, particularly with tandem mass spectrometry (MS/MS) which provides structural information. | The use of multiple reaction monitoring (MRM) in LC-MS/MS provides high selectivity and quantitative accuracy.[2][10] |
| Throughput | Can be high for automated systems, but the derivatization step can be a bottleneck. | Higher throughput is achievable due to the elimination of the derivatization step. Faster LC methods are also being developed.[13] | The sample preparation for LC-MS is generally more straightforward, lending itself to higher throughput.[14] |
| Isomer Separation | Capable of separating some isomers, but can be challenging for complex lipids. | Proven to be effective in separating various FAHFA regioisomers. | Specific LC column chemistries and gradient conditions have been optimized for the separation of FAHFA isomers.[10][13] |
Experimental Protocols
LC-MS/MS Protocol for 12-OAHSA Analysis
This protocol is synthesized from established methods for FAHFA analysis.[10][13][14]
1. Lipid Extraction:
-
Homogenize tissue samples or use biofluids directly.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/phosphate-buffered saline.
-
Add an internal standard (e.g., ¹³C-labeled 12-OAHSA) to the extraction solvent for accurate quantification.[13]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Use a silica-based SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove neutral lipids.
-
Elute the FAHFA fraction with a more polar solvent mixture.
-
Dry the enriched FAHFA fraction.
3. LC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[13]
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/isopropanol mixture.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: For 12-OAHSA, the precursor ion [M-H]⁻ at m/z 563.5 is monitored, with product ions corresponding to the oleic acid fragment (m/z 281.2) and the hydroxystearic acid fragment (m/z 299.3).[2][13]
-
Inferred GC-MS Protocol for 12-OAHSA Analysis
1. Lipid Extraction and Saponification:
-
Perform lipid extraction as described in the LC-MS protocol.
-
To analyze the total fatty acid content, a saponification step (e.g., using methanolic KOH) is required to hydrolyze the ester bond in 12-OAHSA, yielding oleic acid and 12-hydroxystearic acid. For intact analysis, this step would be omitted, but derivatization of both the carboxylic acid and hydroxyl groups would be necessary.
2. Derivatization:
-
This is a critical step to increase the volatility of the analytes.
-
Silylation: React the dried extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70-100°C).[4][7] This will convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.
-
Alternatively, methylation can be used to form fatty acid methyl esters (FAMEs), but this would only derivatize the carboxylic acid and would require a subsequent step to derivatize the hydroxyl group.
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or similar).
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-300°C).
-
Oven Program: A temperature gradient is used to separate the derivatized analytes.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Monitored Ions: Specific fragment ions characteristic of the derivatized 12-OAHSA would be monitored.
-
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the biological context of 12-OAHSA, the following diagrams have been generated.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis of 12-OAHSA.
Caption: Anti-inflammatory signaling pathway of 12-OAHSA in macrophages.
Conclusion and Recommendation
For researchers, scientists, and drug development professionals focused on the analysis of 12-OAHSA, LC-MS/MS is the unequivocally recommended technique. Its ability to analyze the molecule in its native form without the need for derivatization provides a more direct, robust, and high-throughput workflow. The high sensitivity and selectivity of modern LC-MS/MS platforms are well-suited for detecting and quantifying these low-abundance signaling lipids in complex biological matrices.
While GC-MS remains a powerful tool for the analysis of volatile and semi-volatile compounds, its application to large, non-volatile lipids like 12-OAHSA is indirect and fraught with potential complications arising from the mandatory derivatization step. The development and validation of a GC-MS method for 12-OAHSA would require significant effort to optimize the derivatization and ensure complete and reproducible conversion without degradation, making it a less practical choice compared to the well-established and more straightforward LC-MS methodologies.
References
- 1. 12-OAHSA is a component of olive oil and mitigates obesity-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Relative Quantification of Fatty Acids by 12-plex Isobaric Labeling and Microchip Capillary Electrophoresis - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 12-OAHSA-d17
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides immediate, procedural information for the safe handling and disposal of 12-OAHSA-d17, a deuterated internal standard used for the quantification of 12-OAHSA. Adherence to these protocols is critical for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Must comply with ANSI Z87.1 standards.[2][3] A face shield may be required for splash hazards.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If aerosolization is possible, a respirator may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to use in the laboratory.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label matches the ordered product.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Preparation : Before use, allow the container to come to room temperature to prevent condensation.
-
Handling :
-
Work in a designated chemical handling area, preferably within a fume hood to ensure adequate ventilation.
-
Don all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Wash hands thoroughly after handling.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area of the spill.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Disposal Route : Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the general trash.
-
Documentation : Maintain records of the disposal in accordance with institutional and local regulations.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
